Bis-PEG6-NHS ester
Description
Structure
2D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N2O14/c27-19-1-2-20(28)25(19)39-23(31)5-7-33-9-11-35-13-15-37-17-18-38-16-14-36-12-10-34-8-6-24(32)40-26-21(29)3-4-22(26)30/h1-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLGRFGWAMAWTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N2O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Application of Bis-PEG6-NHS Ester
For researchers, scientists, and professionals in drug development, understanding the molecular architecture and functional properties of crosslinking agents is paramount. Bis-PEG6-NHS ester is a homobifunctional crosslinking reagent widely utilized in bioconjugation, diagnostics, and the development of therapeutic agents like antibody-drug conjugates (ADCs) and PROTACs.[1] This guide provides a detailed examination of its structure, physicochemical properties, and a generalized protocol for its application.
Core Structure of this compound
This compound is a chemical compound characterized by three principal components: two terminal N-hydroxysuccinimide (NHS) ester groups and a central hexaethylene glycol (PEG6) spacer. This symmetrical architecture allows for the covalent linking of two molecules that each possess a primary amine group (-NH2).[2][3]
-
N-hydroxysuccinimide (NHS) Esters : Located at both ends of the molecule, the NHS ester is a highly reactive functional group. It readily reacts with primary amines, such as those found on the side chains of lysine residues in proteins or on amine-modified oligonucleotides, to form stable and covalent amide bonds. This reaction occurs efficiently under mild, slightly alkaline conditions (pH 7-9) and results in the release of N-hydroxysuccinimide as a byproduct.
-
Hexaethylene Glycol (PEG6) Spacer : The central part of the molecule consists of a chain of six repeating ethylene glycol units. This PEG spacer arm is critical to the reagent's functionality. Its hydrophilic nature significantly increases the water solubility of the crosslinker and the resulting conjugate, which is particularly beneficial when working with hydrophobic molecules or in aqueous biological environments. Furthermore, the PEG chain provides a defined spacer length, which can be crucial for maintaining the biological activity of the conjugated molecules and can help reduce non-specific interactions and potential immunogenicity.
The combination of reactive NHS esters and a hydrophilic PEG spacer makes this compound a versatile tool for creating stable, soluble, and functional bioconjugates.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Weight | 576.55 g/mol |
| Chemical Formula | C₂₄H₃₆N₂O₁₄ |
| CAS Number | 1526718-98-8 |
| Purity | Typically >95% |
| IUPAC Name | bis(2,5-dioxopyrrolidin-1-yl) 4,7,10,13,16,19-hexaoxadocosanedioate |
| Appearance | Viscous liquid or low melting point solid |
| Cleavability | Non-cleavable |
| Reactivity | Primary amines (-NH₂) |
Experimental Protocols
The following section details a generalized protocol for the use of this compound in a typical protein-protein crosslinking experiment. Note that optimal conditions, such as the molar ratio of crosslinker to protein, may need to be determined empirically.
Objective: To covalently crosslink two proteins containing accessible primary amines.
Materials:
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Protein A and Protein B in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES, Borate) at pH 7.2-8.5
-
Quenching Buffer (e.g., 1M Tris-HCl, pH 7.5-8.0; or 1M glycine)
-
Desalting column or dialysis equipment
Methodology:
-
Preparation of Crosslinker Stock Solution:
-
This compound is often a viscous liquid and susceptible to hydrolysis, so it should be stored at -20°C with a desiccant.
-
To facilitate accurate dispensing, prepare a stock solution immediately before use.
-
Dissolve the reagent in anhydrous DMSO to a desired concentration (e.g., 250 mM). For example, dissolve 100 mg of this compound in the appropriate volume of dry DMSO. This stock solution should be capped tightly and protected from moisture.
-
-
Preparation of Protein Solution:
-
Dissolve the protein(s) to be crosslinked in a suitable amine-free conjugation buffer (e.g., PBS) at a concentration of approximately 0.1 mM. Buffers containing primary amines like Tris or glycine must be avoided as they will compete with the target molecules for reaction with the NHS ester.
-
-
Crosslinking Reaction:
-
Add the this compound stock solution to the protein solution to achieve a final concentration that is typically a 10- to 50-fold molar excess over the protein.
-
For a 0.1 mM protein solution, a 1 mM final crosslinker concentration (10-fold molar excess) is a common starting point.
-
Incubate the reaction mixture for 30-60 minutes at room temperature, or for 2 hours at 4°C. The lower temperature can help control the reaction rate and maintain protein stability.
-
-
Quenching the Reaction:
-
To stop the crosslinking reaction, add the Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for an additional 15 minutes at room temperature. The primary amines in the quenching buffer will react with and consume any excess, unreacted NHS esters.
-
-
Removal of Byproducts:
-
Purify the conjugated protein to remove excess crosslinker, the NHS byproduct, and quenching buffer components. This can be achieved using a desalting column or through dialysis against an appropriate buffer.
-
-
Analysis:
-
The resulting crosslinked product can be analyzed by methods such as SDS-PAGE, which will show a shift in molecular weight corresponding to the formation of protein conjugates.
-
Visualizations
Chemical and Workflow Diagrams
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Molecular structure of this compound.
Caption: Experimental workflow for bioconjugation.
References
An In-Depth Technical Guide to the Mechanism and Application of Bis-PEG6-NHS Ester
For researchers, scientists, and drug development professionals, the ability to effectively crosslink and conjugate biomolecules is paramount for advancing fields ranging from therapeutic development to diagnostics. Bis-PEG6-NHS ester has emerged as a valuable tool in this arena, offering a unique combination of specific reactivity and favorable physicochemical properties. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a thorough understanding of its application.
Core Mechanism of Action: A Two-Step Process
This compound is a homobifunctional crosslinking agent, meaning it possesses two identical reactive groups connected by a spacer. In this case, the reactive moieties are N-hydroxysuccinimide (NHS) esters, and the spacer is a hexaethylene glycol (PEG6) chain. Its mechanism of action is centered on the highly efficient and selective reaction of the NHS esters with primary amines.[1]
The fundamental reaction is a nucleophilic acyl substitution. The unprotonated primary amine, typically found at the N-terminus of proteins or on the side chain of lysine residues, acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a transient tetrahedral intermediate, which then collapses to yield a stable, covalent amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[] This reaction is highly specific for primary amines under physiological to slightly alkaline conditions.[3]
The hexaethylene glycol (PEG6) linker plays a crucial, albeit passive, role in the mechanism of action. This hydrophilic spacer imparts several beneficial properties to the crosslinker and the resulting conjugate. The PEG6 chain increases the aqueous solubility of the reagent and the final bioconjugate, which is particularly advantageous when working with hydrophobic molecules.[4][5] Furthermore, the PEG spacer can reduce the immunogenicity of the conjugate and minimize non-specific binding, critical considerations for in vivo applications.
Quantitative Data for Reaction Optimization
The efficiency of the conjugation reaction with this compound is influenced by several factors, most notably pH and the competing hydrolysis of the NHS ester. The following tables summarize key quantitative data for optimizing conjugation protocols. It is important to note that while the principles apply directly to this compound, much of the available quantitative data is for NHS esters as a general class of compounds.
| Parameter | Recommended Range/Value | Notes |
| Optimal pH for Aminolysis | 7.2 - 8.5 | Balances amine reactivity and NHS ester stability. |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can be used to slow down hydrolysis and for labile proteins. |
| Reaction Time | 30 minutes to 2 hours | Dependent on temperature, pH, and concentration of reactants. |
Table 1: Recommended Reaction Conditions for NHS Ester Conjugation.
The primary competing reaction is the hydrolysis of the NHS ester, where water acts as the nucleophile, leading to the formation of an unreactive carboxylic acid. The rate of hydrolysis is highly pH-dependent.
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4 - 5 hours |
| 8.6 | 4°C | 10 minutes |
Table 2: Hydrolysis Rates of NHS Esters in Aqueous Solution. This data highlights the importance of timely reactions, especially at higher pH.
Key Experimental Protocols
Below are detailed methodologies for common applications of this compound. These protocols are based on general procedures for Bis-NHS-(PEG)n reagents and should be optimized for specific applications.
Protocol 1: Crosslinking Proteins in Solution
Materials:
-
Protein of interest
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), HEPES, or bicarbonate/carbonate buffer, pH 7.2-8.5. Avoid buffers containing primary amines like Tris or glycine.
-
Quenching Buffer: 1M Tris-HCl, pH 7.5, or 1M glycine.
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in the Conjugation Buffer to a final concentration of 0.1-10 mg/mL.
-
Crosslinker Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF. A 10-25 mM stock solution is typical.
-
Reaction Initiation: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. Gently mix immediately. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted crosslinker and byproducts using a desalting column or dialysis against an appropriate buffer.
-
Analysis: Analyze the crosslinked products using SDS-PAGE, mass spectrometry, or other relevant techniques to confirm conjugation.
Protocol 2: Cell Surface Protein Crosslinking
Materials:
-
Cell suspension
-
This compound
-
Ice-cold PBS, pH 8.0
-
Quenching Solution: 1M Tris-HCl, pH 7.5
-
Anhydrous DMSO or DMF
Procedure:
-
Cell Preparation: Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium. Resuspend the cells at a concentration of approximately 25 x 10^6 cells/mL in ice-cold PBS (pH 8.0).
-
Crosslinker Preparation: Prepare a stock solution of this compound in anhydrous DMSO or DMF as described in Protocol 1.
-
Reaction Initiation: Add the this compound stock solution to the cell suspension to a final concentration of 1-5 mM.
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature. For temperature-sensitive experiments or to minimize internalization, incubation can be performed at 4°C.
-
Quenching: Add the Quenching Solution to a final concentration of 10-20 mM and incubate for 10 minutes to stop the reaction.
-
Cell Lysis and Analysis: Proceed with cell lysis and subsequent analysis of the crosslinked proteins by immunoprecipitation, Western blotting, or mass spectrometry.
Visualizing the Mechanism and Workflow
To further elucidate the processes described, the following diagrams have been generated using the DOT language.
References
A Technical Guide to Bis-PEG6-NHS Ester: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core properties, experimental methodologies, and key applications of the Bis-PEG6-NHS ester crosslinker. Designed for researchers, scientists, and professionals in drug development, this document details the essential characteristics of this versatile reagent, offering structured data, detailed protocols, and visual representations of relevant biological and experimental workflows.
Core Properties of this compound
This compound is a homobifunctional crosslinking agent renowned for its utility in bioconjugation. Its structure features two N-hydroxysuccinimide (NHS) ester groups at either end of a hydrophilic hexaethylene glycol (PEG6) spacer. This configuration allows for the covalent crosslinking of molecules containing primary amines, such as proteins, peptides, and amine-modified oligonucleotides.[1][2][3]
The NHS esters react efficiently with primary amines (-NH2) under mild pH conditions (typically 7.2-8.5) to form stable amide bonds.[4][5] The PEG6 spacer arm enhances the water solubility of the crosslinker and the resulting conjugate, which is particularly advantageous when working with hydrophobic molecules. Furthermore, the PEG moiety can reduce the immunogenicity and non-specific interactions of the conjugated molecules, making it a valuable tool in the development of therapeutics and diagnostics.
Physicochemical and Reactivity Data
The following tables summarize the key quantitative data for this compound, providing a quick reference for experimental design.
| Property | Value | Source |
| Molecular Weight | 576.55 g/mol | |
| Chemical Formula | C24H36N2O14 | |
| CAS Number | 1526718-98-8 | |
| Spacer Arm Length | Not explicitly found for this compound, but a similar BS(PEG)5 crosslinker has a spacer arm of 21.7 Å and BS(PEG)9 has a 35.7 Å spacer arm. | N/A |
| Purity | ≥95% |
| Solubility and Stability | Details | Source |
| Solubility | Soluble in DMSO (up to 125 mg/mL) and other organic solvents like DMF. The hydrophilic PEG spacer enhances solubility in aqueous media. | |
| Storage | Store at -20°C, desiccated. The compound is moisture-sensitive. For short-term storage (days to weeks), 0-4°C is acceptable. | |
| Stability in Solution | NHS esters are unstable in aqueous solutions and should be freshly prepared before use. The NHS-ester moiety readily hydrolyzes, especially at higher pH. The half-life of NHS esters is approximately 4-5 hours at pH 7 and 0°C, decreasing to 10 minutes at pH 8.6 and 4°C. |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound. These protocols are based on established procedures for NHS ester crosslinkers and can be adapted for specific applications.
General Protein-Protein Crosslinking
This protocol describes a general procedure for crosslinking proteins in solution.
Materials:
-
This compound
-
Protein solution (in an amine-free buffer like PBS, HEPES, or bicarbonate)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column or dialysis cassette
Procedure:
-
Prepare Protein Sample: Dissolve the protein(s) of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a suitable concentration (e.g., 1-5 mg/mL).
-
Prepare Crosslinker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a final concentration of 10-25 mM.
-
Crosslinking Reaction: Add the this compound stock solution to the protein solution to achieve a final desired molar excess of the crosslinker (typically 20-50 fold molar excess over the protein). The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quench Reaction: Stop the crosslinking reaction by adding a quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess crosslinker and byproducts by using a desalting column or through dialysis against an appropriate buffer.
Antibody-Drug Conjugate (ADC) Development (General Labeling Protocol)
This protocol outlines the general steps for conjugating a small molecule drug to an antibody.
Materials:
-
Antibody in an amine-free buffer
-
This compound
-
Amine-containing small molecule drug
-
Anhydrous DMSO or DMF
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Antibody: Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.4).
-
Prepare Drug-Linker Conjugate:
-
In a separate reaction, dissolve the amine-containing small molecule drug and a molar excess of this compound in an anhydrous organic solvent like DMSO or DMF.
-
The reaction can be stirred for several hours at room temperature and monitored by LC-MS.
-
Purify the drug-linker conjugate.
-
-
Antibody Conjugation:
-
Add the purified drug-linker conjugate (with one reactive NHS ester) to the antibody solution at a specific molar ratio to control the drug-to-antibody ratio (DAR).
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification of ADC: Purify the resulting ADC from unconjugated drug-linker and antibody using a suitable chromatography method, such as size-exclusion chromatography.
Surface Immobilization of Proteins
This protocol details the immobilization of proteins onto an amine-reactive surface.
Materials:
-
Surface with pre-activated NHS esters or a carboxylated surface
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (if starting with a carboxylated surface)
-
Activation Buffer (e.g., MES buffer, pH 4.7-6.0)
-
Protein solution in an amine-free buffer (e.g., PBS, pH 7.4)
-
Blocking buffer (e.g., 1 M ethanolamine, pH 8.5)
Procedure (for carboxylated surfaces):
-
Surface Activation:
-
Prepare a solution of EDC and NHS in an activation buffer.
-
Incubate the carboxylated surface with the EDC/NHS solution for 15-30 minutes at room temperature to create an NHS-ester activated surface.
-
Wash the surface with the activation buffer.
-
-
Protein Immobilization:
-
Introduce the protein solution to the activated surface.
-
Incubate for 1-2 hours at room temperature to allow for covalent bond formation.
-
-
Blocking:
-
Wash the surface to remove unbound protein.
-
Block any remaining active NHS-ester sites by incubating with a blocking buffer for 15-30 minutes.
-
-
Final Wash: Wash the surface thoroughly with a suitable buffer to remove any non-covalently bound molecules.
Visualizing Workflows and Pathways
The following diagrams, created using the DOT language, illustrate key experimental and biological processes where this compound is a critical component.
Cross-Linking Mass Spectrometry (XL-MS) Workflow
Caption: A generalized workflow for identifying protein-protein interactions using cross-linking mass spectrometry.
Targeted Protein Degradation via PROTACs
Caption: The mechanism of action for PROTACs in targeted protein degradation, where this compound can serve as a linker.
References
The Strategic Role of the PEG6 Spacer in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced bioconjugation, the selection of a chemical linker is a critical determinant of the therapeutic efficacy and developability of complex biologics such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapies. Among the diverse array of linker technologies, polyethylene glycol (PEG) spacers have become indispensable tools. This technical guide provides a comprehensive examination of the role of the discrete PEG6 spacer—a chain of six ethylene glycol units—in bioconjugation, offering a detailed analysis of its impact on the physicochemical and biological properties of bioconjugates, complete with experimental protocols and visual workflows.
Core Functions of the PEG6 Spacer in Bioconjugation
The incorporation of a PEG6 spacer into a bioconjugate leverages the inherent properties of polyethylene glycol to address common challenges in drug development, including solubility, stability, and pharmacokinetics.[1][2] The defined length and hydrophilic nature of the PEG6 spacer offer a unique balance of properties that can be finely tuned for specific applications.
Enhanced Hydrophilicity and Solubility: A primary advantage of the PEG6 spacer is its ability to increase the aqueous solubility of hydrophobic molecules.[3] Many potent cytotoxic drugs and other therapeutic payloads are poorly soluble in aqueous environments, which can lead to aggregation and manufacturing difficulties.[3] The hydrophilic PEG6 chain can create a hydration shell around the payload, mitigating these issues and improving the overall solubility and stability of the bioconjugate.[]
Improved Pharmacokinetics: PEGylation, even with a short spacer like PEG6, can significantly influence the pharmacokinetic profile of a bioconjugate. By increasing the hydrodynamic radius of the molecule, PEG spacers can reduce renal clearance, leading to a longer circulation half-life. This extended in vivo residence time can enhance drug exposure at the target site and improve the therapeutic index.
Optimal Spacing and Reduced Steric Hindrance: The defined length of the PEG6 spacer provides critical spatial separation between the conjugated biomolecule (e.g., an antibody) and the payload. This separation is crucial for preserving the biological activity of the protein by preventing the payload from sterically hindering its binding to its target. In the context of PROTACs, the linker length is a critical parameter for achieving the optimal orientation of the target protein and the E3 ligase to facilitate ternary complex formation.
Reduced Immunogenicity: The flexible and hydrophilic nature of PEG chains can shield immunogenic epitopes on the bioconjugate from recognition by the immune system, thereby reducing the potential for an adverse immune response.
Quantitative Impact of the PEG6 Spacer
The length of the PEG spacer can have a measurable impact on the biological performance of a bioconjugate. The following tables summarize quantitative data from various studies, highlighting the influence of the PEG6 spacer in comparison to other PEG linker lengths on key performance indicators.
| Conjugate | PEG Spacer Length | IC50 (nM) | Reference |
| natGa-NOTA-PEGn-RM26 | PEG2 | 3.1 ± 0.2 | |
| PEG3 | 3.9 ± 0.3 | ||
| PEG4 | 5.4 ± 0.4 | ||
| PEG6 | 5.8 ± 0.3 | ||
| Table 1: Effect of PEG Spacer Length on Receptor Binding Affinity (IC50) of a natGa-labeled bombesin antagonist analog. |
| Conjugate | PEG Spacer Length | logD | Reference |
| 68Ga-NOTA-PEGn-RM26 | PEG2 | -2.27 ± 0.07 | |
| PEG6 | -2.50 ± 0.09 | ||
| Table 2: Impact of PEG Spacer Length on the Hydrophilicity (logD) of a 68Ga-labeled bombesin antagonist analog. |
| Conjugate | PEG Spacer Length | t1/2β (slow clearance phase) (hours) | Reference |
| [225Ac]Ac-macropa-nimotuzumab-PEG6 -DM1 | PEG6 | 95.3 ± 64 | |
| Table 3: In vivo terminal half-life of a PEG6-containing antibody-drug radioconjugate in mice. |
| ADC Linker | PEG Spacer Length | Clearance (mL/day/kg) in rats | Reference |
| PEG2 | ~10 | ||
| PEG4 | ~7 | ||
| PEG6 | Not specified | ||
| PEG8 | ~5 | ||
| PEG12 | ~5 | ||
| PEG24 | ~5 | ||
| Table 4: Comparative pharmacokinetic data of ADCs with varying PEG spacer lengths. While specific data for PEG6 was not provided in this study, the trend suggests that a PEG6 linker would result in a clearance rate between that of PEG4 and PEG8. |
Detailed Experimental Protocols
The following protocols provide detailed methodologies for common bioconjugation techniques involving PEG6 spacers.
Protocol 1: Amine-Reactive Conjugation using NHS-PEG6-Linker
This protocol describes the conjugation of a primary amine-containing biomolecule (e.g., an antibody) with an NHS-ester functionalized PEG6 linker.
Materials:
-
Antibody or protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-PEG6-Linker (e.g., NHS-PEG6-Maleimide)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Antibody Preparation: Prepare the antibody solution to a concentration of 2 mg/mL in PBS, pH 7.2-7.5.
-
Linker Preparation: Immediately before use, dissolve the NHS-PEG6-Linker in DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved NHS-PEG6-Linker to the antibody solution.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any excess NHS-ester. Incubate for 15 minutes on ice.
-
Purification: Remove excess, unreacted linker and quenching buffer using a desalting column according to the manufacturer's instructions.
-
Characterization: Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry. Analyze the purity and aggregation state of the conjugate by size-exclusion chromatography (SEC).
Protocol 2: Thiol-Reactive Conjugation using Maleimide-PEG6-Linker
This protocol outlines the conjugation of a thiol-containing molecule (e.g., a reduced antibody or a cysteine-containing peptide) with a maleimide-functionalized PEG6 linker.
Materials:
-
Thiol-containing protein or peptide in a thiol-free buffer (e.g., PBS, pH 6.5-7.5)
-
Maleimide-PEG6-Linker (e.g., Maleimide-PEG6-NHS Ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reducing agent (if starting with a disulfide-bonded protein): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent: 1 M Cysteine solution
-
Desalting column
Procedure:
-
Reduction of Antibody (if necessary):
-
To reduce interchain disulfide bonds, incubate the antibody with a 10-fold molar excess of TCEP at 37°C for 30 minutes.
-
Remove the excess TCEP using a desalting column.
-
-
Linker Preparation: Dissolve the Maleimide-PEG6-Linker in DMSO to a concentration of 10 mM.
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved Maleimide-PEG6-Linker to the reduced and purified antibody or thiol-containing molecule.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C in the dark.
-
-
Quenching the Reaction: Add a 10-fold molar excess of cysteine to the reaction mixture to quench any unreacted maleimide groups.
-
Purification: Purify the conjugate from excess linker and quenching reagent using a desalting column or size-exclusion chromatography.
-
Characterization: Characterize the final conjugate for DOL, purity, and aggregation as described in Protocol 1.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and concepts related to the use of PEG6 spacers in bioconjugation.
Conclusion
The PEG6 spacer occupies a valuable position in the bioconjugation toolkit, offering a versatile and effective solution for enhancing the therapeutic potential of complex biologics. Its ability to improve solubility, optimize pharmacokinetic profiles, and provide necessary spatial separation between conjugated moieties makes it a critical component in the design of next-generation ADCs, PROTACs, and other targeted therapies. The quantitative data and detailed experimental protocols provided in this guide offer a practical framework for researchers and drug development professionals to effectively harness the advantages of the PEG6 spacer in their work. As the field of bioconjugation continues to evolve, the rational selection and application of well-defined linkers like PEG6 will remain a cornerstone of successful therapeutic design.
References
- 1. Pharmacokinetic and biodistribution properties of poly(ethylene glycol)-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. PEG: The Magic Bullet for Biophysical Analysis of Highly Aggregating Small Molecules in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Understanding NHS ester reaction chemistry
An In-depth Technical Guide to NHS Ester Reaction Chemistry for Researchers, Scientists, and Drug Development Professionals
Introduction to NHS Ester Chemistry
N-hydroxysuccinimide (NHS) esters are a class of amine-reactive reagents that are fundamental to the field of bioconjugation, a critical process in drug development, diagnostics, and life sciences research.[1][2] Their widespread use is attributed to their ability to efficiently form stable amide bonds with primary amino groups on biomolecules, such as the N-terminus of proteins and the side chain of lysine residues, under mild aqueous conditions.[3][] This technical guide provides a comprehensive overview of the core principles of NHS ester reaction chemistry, factors influencing the reaction, experimental protocols, and potential challenges.
Core Principles of NHS Ester Reactivity
The fundamental reaction mechanism of an NHS ester with a primary amine is a nucleophilic acyl substitution.[1] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a transient tetrahedral intermediate, which then collapses, releasing N-hydroxysuccinimide (NHS) as a leaving group and forming a stable amide bond.
A significant competing reaction is the hydrolysis of the NHS ester, where water acts as the nucleophile. This reaction produces an unreactive carboxylic acid and NHS, thereby reducing the efficiency of the desired conjugation. The rates of both aminolysis (reaction with the amine) and hydrolysis are highly dependent on the pH of the reaction medium.
Factors Influencing NHS Ester Reactions
The success and efficiency of an NHS ester conjugation reaction are critically dependent on several parameters. Careful optimization of these factors is essential to maximize the yield of the desired conjugate while minimizing side reactions.
The Critical Role of pH
The pH of the reaction buffer is the most crucial parameter in NHS ester chemistry. It directly influences the nucleophilicity of the target amino groups and the stability of the NHS ester itself.
-
Low pH: At acidic pH, primary amines are predominantly protonated (-NH₃⁺), rendering them non-nucleophilic and unreactive towards NHS esters.
-
High pH: As the pH increases, the deprotonation of primary amines increases, enhancing their nucleophilicity. However, the rate of hydrolysis of the NHS ester also increases significantly at higher pH.
-
Optimal pH: The generally accepted optimal pH range for NHS ester reactions is between 7.2 and 8.5. A pH of 8.3-8.5 is often recommended for the modification of proteins and peptides.
Buffer Type and Composition
The choice of buffer is critical to avoid unwanted side reactions. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with NHS ester reactions as they will compete with the target molecule for reaction with the NHS ester.
Recommended Buffers:
-
Phosphate buffer (e.g., PBS)
-
Carbonate-bicarbonate buffer
-
Borate buffer
-
HEPES buffer
Interfering Substances:
-
Primary Amines: Tris, glycine, and ammonium salts will compete in the reaction.
-
Sodium Azide: While low concentrations (≤ 3 mM) may not significantly interfere, higher concentrations can inhibit the reaction.
-
Glycerol: High concentrations (20-50%) can decrease reaction efficiency.
Temperature and Reaction Time
NHS ester conjugations are typically performed at room temperature for 1-4 hours or at 4°C for longer periods (e.g., overnight). The optimal reaction time depends on the specific reactants and their concentrations.
Solubility
Many NHS ester reagents are not water-soluble and must be dissolved in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), before being added to the aqueous reaction mixture. It is crucial to use anhydrous solvents to prevent premature hydrolysis of the NHS ester.
Quantitative Data on NHS Ester Stability and Reactivity
The stability of NHS esters is a critical factor in bioconjugation efficiency. The primary competing reaction is hydrolysis, which is highly dependent on pH and temperature.
Stability of NHS Esters
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | 1 hour |
| 8.6 | 4 | 10 minutes |
| Data sourced from multiple references. |
Reaction Kinetics: Aminolysis vs. Hydrolysis
The rate of aminolysis is generally faster than the rate of hydrolysis, especially when the concentration of the primary amine is high. However, at lower protein concentrations or when the amine is sterically hindered, hydrolysis can become a significant competing reaction. The heterogeneous aminolysis rate constant on NHS-activated surfaces has been found to be significantly lower than the rate constant for hydrolysis.
Potential Side Reactions
While NHS esters are highly selective for primary amines, they can react with other nucleophilic amino acid side chains under certain conditions. These side reactions are generally less efficient, and the resulting linkages are often less stable than amide bonds.
-
Tyrosine, Serine, and Threonine: The hydroxyl groups of these residues can be acylated to form ester bonds. This reaction is more prevalent at lower pH values (around 6.0) but the resulting O-acylations are less stable than amide bonds.
-
Cysteine: The sulfhydryl group of cysteine is a potent nucleophile and can react to form a thioester linkage, which is more labile than an amide bond.
-
Histidine and Arginine: Reactivity with the imidazole group of histidine and the guanidinium group of arginine has been reported but is generally considered a minor side reaction.
Detailed Experimental Protocols
The following provides a generalized protocol for the conjugation of a protein with an NHS ester-functionalized molecule. Optimization will be necessary for specific applications.
Materials
-
Protein or other amine-containing biomolecule
-
NHS ester reagent
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.2-8.5)
-
Anhydrous DMSO or DMF
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Purification column (e.g., size-exclusion chromatography)
Procedure
-
Prepare the Biomolecule: Dissolve the amine-containing biomolecule in the amine-free reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester reagent in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL or 10 mM).
-
Perform the Conjugation Reaction: Add a 5- to 20-fold molar excess of the NHS ester stock solution to the biomolecule solution while gently stirring. The optimal molar ratio should be determined empirically.
-
Incubate: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quench the Reaction (Optional): To stop the reaction, add a quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
Purify the Conjugate: Remove unreacted NHS ester and byproducts using a size-exclusion chromatography column or dialysis equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterize the Conjugate: Determine the degree of labeling (DOL) using spectrophotometry or other appropriate analytical techniques.
Visualization of Key Processes
NHS Ester Reaction Mechanism
Caption: The reaction mechanism of an NHS ester with a primary amine.
Competing Reactions: Aminolysis vs. Hydrolysis
Caption: The competition between aminolysis and hydrolysis in NHS ester reactions.
Experimental Workflow for Protein Labeling
Caption: A typical experimental workflow for labeling proteins with NHS esters.
References
A Technical Guide to Bis-PEG6-NHS Ester: Properties, Applications, and Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bis-PEG6-NHS ester, a homobifunctional crosslinking agent integral to advancements in bioconjugation, drug delivery, and proteomics. This document details its physicochemical properties, outlines a general experimental protocol for its use, and illustrates a typical workflow for protein crosslinking.
Core Properties of this compound
This compound is a chemical reagent characterized by two N-hydroxysuccinimide (NHS) ester functional groups at either end of a hexaethylene glycol (PEG6) spacer. This structure allows for the covalent crosslinking of molecules containing primary amines (-NH2), such as proteins, peptides, and amine-modified oligonucleotides.[1] The hydrophilic PEG spacer imparts increased water solubility to the crosslinker and the resulting conjugate, which can reduce aggregation and improve biocompatibility.[1][2]
| Property | Value | Reference |
| Chemical Formula | C24H36N2O14 | [3][4] |
| Molecular Weight | 576.56 g/mol | |
| CAS Number | 1526718-98-8 | |
| Purity | Typically ≥95% | |
| Appearance | Viscous pale liquid or low melting point solid | |
| Solubility | Soluble in DMSO, DCM | |
| Storage Conditions | -20°C, desiccated |
Experimental Protocol: Protein-Protein Crosslinking
This protocol provides a general procedure for crosslinking two proteins using this compound. Optimal conditions, such as reagent concentrations and reaction times, may need to be determined empirically for specific applications.
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Protein A in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Protein B in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column or dialysis equipment
Procedure:
-
Reagent Preparation:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of the crosslinker by dissolving it in anhydrous DMSO. For example, a 10 mM stock solution can be prepared. Note: NHS esters are moisture-sensitive; therefore, use of anhydrous solvent and prompt use of the solution are recommended.
-
-
Protein Preparation:
-
Prepare solutions of Protein A and Protein B at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer such as phosphate-buffered saline (PBS) at a pH between 7.2 and 8.0. Buffers containing primary amines, like Tris, should be avoided as they will compete for reaction with the NHS ester.
-
-
Crosslinking Reaction:
-
Combine Protein A and Protein B in the desired molar ratio in a reaction tube.
-
Add the this compound stock solution to the protein mixture to achieve the desired final crosslinker concentration. A 10- to 50-fold molar excess of the crosslinker over the protein is a common starting point.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C. The optimal incubation time may vary depending on the proteins and desired degree of crosslinking.
-
-
Reaction Quenching:
-
To stop the crosslinking reaction, add a quenching buffer to the reaction mixture. A common choice is Tris buffer, added to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature to ensure all unreacted this compound is hydrolyzed or reacted with the Tris.
-
-
Purification:
-
Remove excess crosslinker and quenching buffer from the crosslinked protein conjugate. This can be achieved through dialysis against an appropriate buffer or by using a desalting column.
-
-
Analysis:
-
The resulting crosslinked product can be analyzed by various techniques, such as SDS-PAGE to observe the formation of higher molecular weight species, and mass spectrometry to identify the crosslinked peptides and determine the sites of interaction.
-
Workflow for Protein Crosslinking using this compound
The following diagram illustrates the key steps in a typical protein crosslinking experiment using this compound.
This guide serves as a foundational resource for the application of this compound in research and development. For specific applications, further optimization of the described protocols is encouraged to achieve the desired experimental outcomes.
References
The Versatility of PEGylated Crosslinkers: A Technical Guide for Researchers
An in-depth exploration of the synthesis, application, and impact of polyethylene glycol (PEG) crosslinkers in bioconjugation, drug delivery, and hydrogel formation for researchers, scientists, and drug development professionals.
Polyethylene glycol (PEG) has become an indispensable tool in the biomedical field, prized for its biocompatibility, non-immunogenicity, and high solubility in aqueous solutions.[1] When functionalized as crosslinkers, these molecules serve as versatile bridges, connecting therapeutic agents to targeting moieties, forming complex three-dimensional structures, and enhancing the overall performance of bioconjugates. This technical guide delves into the core applications of PEGylated crosslinkers, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in their scientific endeavors.
Core Concepts: The Advantages of PEGylation
The covalent attachment of PEG chains, a process known as PEGylation, confers several beneficial properties to molecules such as proteins, peptides, and small drugs.[2] These advantages include:
-
Improved Solubility and Stability: The hydrophilic nature of PEG enhances the solubility of hydrophobic molecules and can protect them from enzymatic degradation.[3][4]
-
Reduced Immunogenicity: The PEG chain can shield antigenic epitopes on a molecule, reducing the likelihood of an immune response.[4]
-
Enhanced Pharmacokinetics: By increasing the hydrodynamic volume of a molecule, PEGylation can reduce renal clearance, thereby extending its circulation half-life.
Data Presentation: Quantitative Insights into PEGylated Systems
The impact of PEGylated crosslinkers can be quantified across various applications. The following tables summarize key data points for antibody-drug conjugates (ADCs) and hydrogels.
Antibody-Drug Conjugates (ADCs)
PEGylated linkers are crucial in ADC development for overcoming the challenges associated with hydrophobic payloads. They enable higher drug-to-antibody ratios (DARs) by preventing aggregation and improving solubility.
Table 1: Impact of PEG Linker Length on ADC Clearance
| Linker | Clearance (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~10 |
| PEG4 | ~7 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~5 |
Table 2: FDA-Approved Antibody-Drug Conjugates Utilizing PEGylated Linkers
| Drug Name (Brand Name) | Target Antigen | Linker Type | Payload | Average DAR |
| Sacituzumab govitecan (Trodelvy®) | TROP-2 | Cleavable (pH-sensitive) with PEG | SN-38 | 7.6 |
| Loncastuximab tesirine (Zynlonta™) | CD19 | Cleavable (enzyme-sensitive) with PEG | PBD | ~2 |
| Tisotumab vedotin (Tivdak™) | Tissue Factor | Cleavable (enzyme-sensitive) with PEG | MMAE | ~4 |
| Trastuzumab deruxtecan (Enhertu®) | HER2 | Cleavable (enzyme-sensitive) with PEG | Deruxtecan | ~8 |
PEGylated Hydrogels
The mechanical properties of hydrogels are critical for their application in tissue engineering and controlled drug release. These properties can be tuned by altering the concentration and molecular weight of the PEGylated crosslinker.
Table 3: Mechanical Properties of PEG-Diacrylate (PEGDA) Hydrogels
| PEGDA Concentration (w/v) | Molecular Weight (kDa) | Compressive Modulus (kPa) |
| 10% | 3.4 | 30 ± 5 |
| 20% | 3.4 | 150 ± 20 |
| 10% | 10 | 10 ± 2 |
| 20% | 10 | 50 ± 10 |
Experimental Protocols: A Practical Guide
This section provides detailed methodologies for the synthesis of a common heterobifunctional PEGylated crosslinker and its subsequent conjugation to a protein.
Protocol 1: Synthesis of NHS-PEG-Maleimide Heterobifunctional Crosslinker
This protocol outlines a general procedure for the synthesis of a heterobifunctional PEG crosslinker with an N-hydroxysuccinimide (NHS) ester at one end and a maleimide group at the other.
Materials:
-
α-Amino-ω-hydroxyl PEG
-
Maleic anhydride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Diethyl ether
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Synthesis of Maleimido-PEG-acid:
-
Dissolve α-Amino-ω-hydroxyl PEG and a slight molar excess of maleic anhydride in anhydrous DMF.
-
Add triethylamine to the solution and stir at room temperature overnight under an inert atmosphere.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in DCM and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the maleimido-PEG-acid.
-
-
Synthesis of NHS-PEG-Maleimide:
-
Dissolve the maleimido-PEG-acid, NHS, and DCC in anhydrous DCM.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate and precipitate the product by adding cold diethyl ether.
-
Collect the precipitate by filtration and dry under vacuum to yield the NHS-PEG-Maleimide crosslinker.
-
Purification and Characterization:
-
The synthesized crosslinker can be purified by column chromatography.
-
Characterization can be performed using ¹H NMR and mass spectrometry to confirm the structure and purity.
Protocol 2: Two-Step Protein Conjugation using NHS-PEG-Maleimide
This protocol describes the conjugation of a thiol-containing molecule to a protein using the synthesized heterobifunctional crosslinker.
Materials:
-
Protein with accessible primary amines (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.5).
-
NHS-PEG-Maleimide crosslinker.
-
Thiol-containing molecule (e.g., a therapeutic payload or a fluorescent dye).
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2.
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting columns for buffer exchange and purification.
Procedure:
-
Activation of the Protein with the Crosslinker:
-
Prepare the protein solution at a concentration of 2-10 mg/mL in the Conjugation Buffer.
-
Dissolve the NHS-PEG-Maleimide crosslinker in a suitable organic solvent like DMSO and immediately add it to the protein solution. A 10- to 50-fold molar excess of the crosslinker to the protein is typically used.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Remove the excess, non-reacted crosslinker using a desalting column equilibrated with PBS.
-
-
Conjugation to the Thiol-Containing Molecule:
-
Immediately add the thiol-containing molecule to the maleimide-activated protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quench any unreacted maleimide groups by adding a quenching solution (e.g., 1 mM β-mercaptoethanol) and incubating for 15 minutes at room temperature.
-
Purification and Characterization of the Conjugate:
-
The final conjugate can be purified from excess reagents using size-exclusion chromatography (SEC) or dialysis.
-
The drug-to-antibody ratio (DAR) can be determined using techniques like UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.
Visualizing Complexity: Diagrams of Key Processes
The following diagrams, generated using the DOT language, illustrate a critical signaling pathway and a typical experimental workflow in the context of PEGylated crosslinker applications.
References
- 1. ADC Therapeutics’ New Workflow System for the Design, Production, and Analytics of Antibody Drug Conjugates (ADCs) [genedata.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of heterobifunctional poly(ethylene glycol)s by an acetal protection method - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for Bis-PEG6-NHS Ester in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker, which connects the antibody to the cytotoxic payload, is a critical component that influences the ADC's stability, pharmacokinetics, and efficacy. Bis-PEG6-NHS ester is a hydrophilic, homobifunctional crosslinker that is increasingly utilized in ADC development. Its discrete hexaethylene glycol (PEG6) spacer enhances the solubility and stability of the final ADC, potentially reducing aggregation and improving its therapeutic index.[1]
This document provides detailed application notes on the use of this compound in ADC development, including its physicochemical properties, protocols for conjugation and characterization, and a summary of relevant performance data.
Physicochemical Properties and Specifications
This compound is characterized by two N-hydroxysuccinimide (NHS) ester reactive groups at either end of a 6-unit polyethylene glycol chain. The NHS esters react efficiently with primary amines, such as the lysine residues on a monoclonal antibody, to form stable amide bonds.
| Property | Value | Reference |
| Chemical Name | bis(2,5-dioxopyrrolidin-1-yl) 4,7,10,13,16,19-hexaoxadocosanedioate | [2] |
| CAS Number | 1526718-98-8 | [2] |
| Molecular Formula | C24H36N2O14 | [2] |
| Molecular Weight | 576.55 g/mol | [2] |
| Purity | Typically >95% | |
| Solubility | Soluble in DMSO, DMF, and other organic solvents. The hydrophilic PEG spacer increases solubility in aqueous media. | |
| Reactive Group | N-Hydroxysuccinimide (NHS) ester | |
| Target Moiety | Primary amines (-NH2) | |
| Storage | Store at -20°C, desiccated. Avoid moisture. |
Key Advantages of this compound in ADC Development
The incorporation of a PEGylated linker like this compound can offer several advantages in the development of ADCs:
-
Increased Hydrophilicity: The PEG6 spacer is hydrophilic, which can help to counterbalance the hydrophobicity of the cytotoxic payload, leading to improved solubility and reduced aggregation of the ADC.
-
Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the ADC, potentially leading to a longer circulation half-life and reduced clearance.
-
Reduced Immunogenicity: The PEG chain can shield the linker and payload from the immune system, potentially reducing the immunogenicity of the ADC.
-
Defined Spacer Length: As a discrete PEG compound, this compound provides a homogenous linker length, contributing to a more uniform ADC product with consistent properties.
Data Presentation: Performance of a PEG6-Linked ADC
The following tables summarize the characterization data for an ADC constructed using a PEG6 linker, specifically Nimotuzumab-PEG6-DM1. This ADC targets the Epidermal Growth Factor Receptor (EGFR).
Table 1: Drug-to-Antibody Ratio (DAR) and Binding Affinity
| ADC Construct | Average DAR | Binding Affinity (KD) to EGFR |
| Nimotuzumab (unconjugated) | N/A | 0.89 ± 0.02 nM |
| Nimotuzumab-PEG6-DM1-Low | 3.5 | 1.94 ± 0.02 nM |
| Nimotuzumab-PEG6-DM1-High | 7.3 | 3.75 ± 0.03 nM |
Data obtained from studies on Nimotuzumab conjugated to a PEG6-DM1 linker.
Table 2: In Vitro Cytotoxicity (IC50)
| Cell Line | EGFR Expression | ADC Construct | IC50 (nM) |
| DLD-1 | High | Nimotuzumab | 80.8 ± 5 |
| Nimotuzumab-PEG6-DM1-Low (DAR 3.5) | 36.2 ± 2 | ||
| Nimotuzumab-PEG6-DM1-High (DAR 7.3) | 22.5 ± 1 | ||
| MDA-MB-468 | High | Nimotuzumab | 144.3 ± 3 |
| Nimotuzumab-PEG6-DM1-Low (DAR 3.5) | 65.5 ± 6 | ||
| Nimotuzumab-PEG6-DM1-High (DAR 7.3) | 48.1 ± 8 | ||
| HT-29 | Low | Nimotuzumab | > 500 |
| Nimotuzumab-PEG6-DM1-Low (DAR 3.5) | > 500 | ||
| Nimotuzumab-PEG6-DM1-High (DAR 7.3) | > 500 |
Data from in vitro studies on EGFR-positive cell lines.
Table 3: Pharmacokinetic Parameters of a Radiolabeled Nimotuzumab-PEG6-DM1 ADC
| Parameter | Value |
| Distribution Half-life (t1/2α) | 0.6 ± 0.4 hours |
| Elimination Half-life (t1/2β) | 95.3 ± 64 hours |
Pharmacokinetic data for [²²⁵Ac]Ac-macropa-nimotuzumab-PEG6-DM1 in healthy BALB/c mice.
Experimental Protocols
The following are detailed protocols for the conjugation of a cytotoxic drug to an antibody using this compound, followed by characterization of the resulting ADC.
Protocol 1: Conjugation of a Drug-Linker to an Antibody
This protocol describes the conjugation of a pre-formed drug-linker entity, where the drug is attached to one end of the this compound, leaving the other NHS ester available for reaction with the antibody.
Materials:
-
Monoclonal antibody (e.g., Nimotuzumab) in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-8.0. Avoid amine-containing buffers like Tris.
-
Drug-PEG6-NHS ester construct.
-
Anhydrous dimethyl sulfoxide (DMSO).
-
Quenching solution: 1 M Tris-HCl, pH 8.0.
-
Purification system: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., from Tris buffer or glycine), perform a buffer exchange into PBS, pH 7.2-8.0.
-
Adjust the antibody concentration to a working range, typically 5-10 mg/mL.
-
-
Drug-Linker Preparation:
-
Allow the vial of Drug-PEG6-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of the Drug-PEG6-NHS ester in anhydrous DMSO. The concentration will depend on the desired molar excess for the conjugation reaction.
-
-
Conjugation Reaction:
-
Slowly add the desired molar excess of the Drug-PEG6-NHS ester stock solution to the antibody solution with gentle stirring.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours. The optimal time and temperature should be determined empirically.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the ADC from unconjugated drug-linker and other reaction components using SEC or TFF.
-
The purified ADC should be in a formulation buffer suitable for storage and downstream applications.
-
Protocol 2: Characterization of the ADC
A. Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC and can be determined using several methods.
-
UV-Vis Spectroscopy:
-
Measure the absorbance of the ADC solution at two wavelengths: 280 nm (for the antibody) and a wavelength corresponding to the maximum absorbance of the cytotoxic drug.
-
Calculate the concentration of the antibody and the drug using their respective extinction coefficients.
-
The DAR is the molar ratio of the drug to the antibody.
-
-
Hydrophobic Interaction Chromatography (HIC):
-
HIC separates ADC species based on their hydrophobicity. Species with different numbers of conjugated drugs will have different retention times.
-
The relative peak areas of the different species can be used to calculate the average DAR.
-
B. In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC in killing cancer cells that express the target antigen.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines.
-
Cell culture medium and supplements.
-
ADC and unconjugated antibody (as a control).
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and the unconjugated antibody in cell culture medium.
-
Add the diluted ADC and control antibody to the cells and incubate for a period that allows for ADC internalization and payload-induced cell death (typically 72-96 hours).
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to the wells according to the manufacturer's instructions.
-
Measure the signal (e.g., absorbance or luminescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to untreated control cells and plot cell viability against the logarithm of the ADC concentration.
-
Determine the IC50 value (the concentration of ADC that causes 50% inhibition of cell growth) using a non-linear regression analysis.
-
Visualizations
Mechanism of Action of an Anti-EGFR ADC
Caption: Mechanism of action of an anti-EGFR ADC.
Experimental Workflow for ADC Synthesis and Characterization
Caption: Experimental workflow for ADC synthesis and characterization.
Logical Relationship of this compound in ADC Properties
Caption: Role of this compound in ADC properties.
References
Application Notes and Protocols for Cell Surface Protein Labeling with Bis-PEG6-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-PEG6-NHS ester is a homobifunctional crosslinking agent used for the covalent labeling and crosslinking of proteins and other molecules containing primary amines.[1][2][3] This reagent features two N-hydroxysuccinimide (NHS) ester reactive groups at either end of a 6-unit polyethylene glycol (PEG) spacer.[1][4] The NHS esters react with primary amines (such as the side chain of lysine residues and the N-terminus of polypeptides) in a pH-dependent manner, forming stable amide bonds. The optimal pH for this reaction is between 7.2 and 8.5.
The hydrophilic PEG spacer enhances the water solubility of the reagent and the resulting conjugates, which is particularly advantageous when working with biological samples. Furthermore, the PEG linker can reduce the tendency of conjugates to aggregate and may decrease the immunogenicity of the labeled molecules. This compound is a valuable tool for a variety of applications, including studying protein-protein interactions, stabilizing protein complexes, and preparing protein conjugates. Because it is not membrane-permeable, it is particularly useful for labeling and crosslinking proteins on the surface of live cells.
Principle of Reaction
The fundamental reaction mechanism involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS). Due to the presence of two NHS ester groups, this compound can react with primary amines on two different molecules, resulting in a covalent crosslink, or with two primary amines on the same molecule, leading to intramolecular crosslinking.
Applications
-
Probing Protein-Protein Interactions: By covalently linking proteins that are in close proximity on the cell surface, this compound can be used to "capture" and identify interacting partners.
-
Stabilizing Protein Complexes: Transient or weak interactions between cell surface proteins can be stabilized for subsequent analysis, such as co-immunoprecipitation or mass spectrometry.
-
Bioconjugation: This reagent can be used to conjugate proteins or other amine-containing molecules to surfaces or to each other for various downstream applications.
Data Presentation
While specific quantitative data for this compound is limited in the provided search results, the following table summarizes key parameters and recommended starting concentrations for cell surface protein labeling based on similar homobifunctional NHS esters. Optimization is recommended for each specific cell type and experimental goal.
| Parameter | Recommended Range | Notes |
| Crosslinker Concentration | 1 - 5 mM | Higher concentrations may lead to excessive crosslinking and cell aggregation. |
| Cell Concentration | ~25 x 10^6 cells/mL | A more concentrated cell suspension is generally more effective. |
| Reaction pH | 7.2 - 8.5 | The reaction is faster at higher pH, but the hydrolysis of the NHS ester also increases. |
| Incubation Temperature | 4°C to Room Temperature | Incubation at 4°C can help to reduce the internalization of the labeling reagent by the cells. |
| Incubation Time | 30 minutes | Longer incubation times may not necessarily increase labeling efficiency and could lead to cell damage. |
| Quenching Reagent | 10 - 50 mM Tris or Glycine | Quenches the reaction by consuming unreacted NHS esters. |
Experimental Protocols
Protocol 1: General Cell Surface Protein Crosslinking
This protocol describes a general procedure for crosslinking proteins on the surface of cells in suspension.
Materials:
-
Cells of interest
-
This compound
-
Anhydrous DMSO or DMF
-
Phosphate-Buffered Saline (PBS), pH 8.0 (amine-free)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)
-
Ice
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media and proteins.
-
Resuspend the cells at a concentration of approximately 25 x 10^6 cells/mL in ice-cold PBS (pH 8.0).
-
-
Crosslinker Preparation:
-
Immediately before use, prepare a stock solution of this compound (e.g., 25-50 mM) in anhydrous DMSO or DMF.
-
-
Crosslinking Reaction:
-
Add the this compound stock solution to the cell suspension to a final concentration of 1-5 mM.
-
Incubate the reaction mixture for 30 minutes at room temperature. For temperature-sensitive cells or to minimize internalization, the incubation can be performed at 4°C on ice.
-
-
Quenching:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 10-20 mM (e.g., add 1/100th volume of 1 M Tris or Glycine).
-
Incubate for 15 minutes at room temperature to ensure all unreacted crosslinker is quenched.
-
-
Final Wash:
-
Wash the cells three times with ice-cold PBS to remove excess reagent and byproducts.
-
The crosslinked cells are now ready for downstream analysis (e.g., lysis, immunoprecipitation, SDS-PAGE, western blotting, or mass spectrometry).
-
Protocol 2: In Vitro Protein-Protein Interaction Analysis
This protocol outlines a method for using this compound to investigate the interaction between two purified proteins in solution.
Materials:
-
Purified proteins of interest
-
This compound
-
Conjugation Buffer (e.g., PBS or HEPES, pH 7.2-8.0, amine-free)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
Procedure:
-
Protein Preparation:
-
Dissolve the purified proteins in the Conjugation Buffer to a suitable concentration (e.g., 0.1-2 mg/mL).
-
If studying a protein-protein interaction, mix the interacting partners in the desired molar ratio and incubate under conditions that favor complex formation.
-
-
Crosslinker Addition:
-
Add this compound to the protein solution. A common starting point is a 25- to 50-fold molar excess of the crosslinker to the protein.
-
-
Incubation:
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
-
Quenching:
-
Add Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.
-
-
Analysis:
-
The crosslinked protein sample can be analyzed by SDS-PAGE to observe the formation of higher molecular weight species, indicating successful crosslinking. Further analysis can be performed by mass spectrometry to identify the crosslinked peptides and map the interaction interface.
-
Mandatory Visualizations
References
- 1. NHS ester protocol for labeling proteins [abberior.rocks]
- 2. Protein Labeling, Crosslinking, and Modification Support—Getting Started | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Bis-PEG-NHS - ADC Linkers | AxisPharm [axispharm.com]
- 4. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bis-PEG6-NHS Ester in Crosslinking Protein Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-PEG6-NHS ester is a homobifunctional crosslinking agent that has emerged as a valuable tool for elucidating protein-protein interactions and stabilizing protein complexes for structural and functional studies. This reagent features two N-hydroxysuccinimide (NHS) ester groups at either end of a hydrophilic hexaethylene glycol (PEG6) spacer arm. The NHS esters react specifically and efficiently with primary amines, such as the side chain of lysine residues and the N-terminus of polypeptides, to form stable amide bonds.[1]
The integrated PEG6 spacer confers several advantageous properties to the crosslinker. It enhances the water solubility of the reagent and the resulting crosslinked complexes, which is particularly beneficial when working with membrane proteins or proteins prone to aggregation.[2] Furthermore, the PEG spacer is biocompatible and can reduce the immunogenicity of the crosslinked conjugate, a critical consideration in the development of therapeutic protein complexes.
These application notes provide an overview of the utility of this compound in protein science and furnish detailed protocols for its application in crosslinking protein complexes for subsequent analysis.
Chemical Properties and Reaction Mechanism
This compound is a water-soluble crosslinker that reacts with primary amines at a pH range of 7-9. The reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.
A competing reaction is the hydrolysis of the NHS ester, which increases with pH. Therefore, it is crucial to perform the crosslinking reaction in amine-free buffers and to use the reagent promptly after its preparation in solution.
Applications in Research and Drug Development
-
Mapping Protein-Protein Interactions: By covalently linking interacting proteins, this compound facilitates the identification of binding partners through techniques such as mass spectrometry.
-
Stabilization of Protein Complexes: The crosslinker can stabilize transient or weak protein interactions, allowing for their purification and characterization.
-
Structural Analysis: The distance constraints imposed by the crosslinker's spacer arm can provide low-resolution structural information about protein complexes.
-
Drug Development: In the field of antibody-drug conjugates (ADCs), PEGylated linkers are utilized to attach cytotoxic drugs to antibodies, and Bis-PEG-NHS esters can be adapted for such applications.[3][4]
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing NHS-ester based crosslinkers for protein complex analysis. While specific data for this compound is limited in the public domain, the provided data for similar NHS esters offer valuable insights into expected outcomes.
Table 1: Crosslinking Efficiency of NHS Esters on Membrane Proteins
| Protein Complex | Detergent | Crosslinker | Crosslinking Efficiency (%) | Reference |
| PglK (dimer) | DDM | NHS esters | ~63 | (Schmidt et al., 2013) |
| PglK (dimer) | C12E8 | NHS esters | ~71 | (Schmidt et al., 2013) |
Table 2: Illustrative Stoichiometry Determination of a Protein-Peptide Complex using an NHS-Ester Crosslinker (DSS)
| Complex | Molar Ratio (Peptide:Protein) | Relative Abundance of Crosslinked Product (Normalized) | Reference |
| Calmodulin-Melittin | 1:1 | 1.00 | (Fas p h et al., 2008) |
| Calmodulin-Melittin | 2:1 | 1.95 | (Fas p h et al., 2008) |
| Calmodulin-Melittin | 4:1 | 3.85 | (Fas p h et al., 2008) |
Experimental Protocols
Protocol 1: Crosslinking of a Purified Protein Complex in Solution
Materials:
-
This compound
-
Protein complex of interest
-
Amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4; HEPES buffer, pH 7.5)
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5; 1 M glycine)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Dissolve the purified protein complex in the chosen amine-free buffer to a final concentration of 1-10 mg/mL.
-
Crosslinker Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a 10-50 mM stock solution.
-
Crosslinking Reaction: Add the this compound stock solution to the protein solution to achieve a final molar excess of 20- to 100-fold over the protein. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess crosslinker and quenching reagent by using a desalting column or by dialysis against an appropriate buffer.
-
Analysis: The crosslinked protein complex is now ready for analysis by SDS-PAGE, mass spectrometry, or other biochemical techniques.
Protocol 2: Cell Surface Crosslinking of Protein Complexes
Materials:
-
This compound
-
Cells in suspension or adherent cells
-
Ice-cold PBS, pH 8.0
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
Procedure:
-
Cell Preparation:
-
Suspension cells: Harvest and wash the cells three times with ice-cold PBS, pH 8.0, to remove any amine-containing media components. Resuspend the cells in ice-cold PBS, pH 8.0, at a concentration of 1-5 x 10^7 cells/mL.
-
Adherent cells: Wash the cells three times with ice-cold PBS, pH 8.0.
-
-
Crosslinker Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Crosslinking Reaction: Add the crosslinker stock solution to the cell suspension or overlay the adherent cells to a final concentration of 1-3 mM.
-
Incubation: Incubate the cells for 30 minutes on ice.
-
Quenching: Terminate the reaction by adding the quenching solution to a final concentration of 20-50 mM and incubate for 15 minutes on ice.
-
Cell Lysis and Analysis: Wash the cells with PBS to remove excess reagent. The cells can then be lysed, and the crosslinked protein complexes can be analyzed by immunoprecipitation, western blotting, or mass spectrometry.
Visualizations
Caption: Reaction of Bis-PEG6-NHS with protein amines.
Caption: Workflow for in-solution protein crosslinking.
Caption: PI3K/Akt pathway, a target for crosslinking studies.
References
- 1. Isobaric crosslinking mass spectrometry technology for studying conformational and structural changes in proteins and complexes [elifesciences.org]
- 2. Cross-linking mass spectrometry for mapping protein complex topologies in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass spectrometry supported determination of protein complex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of Protein–Protein Interactions with Chemical Cross-Linking and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Conjugating Bis-PEG6-NHS Ester to Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of polyethylene glycol (PEG) to oligonucleotides, a process known as PEGylation, is a widely adopted strategy in the development of oligonucleotide therapeutics.[1] PEGylation enhances the pharmacokinetic and pharmacodynamic properties of oligonucleotides by increasing their solubility, stability against nucleases, and circulation half-life, while potentially reducing immunogenicity.[1][2] This application note provides a detailed protocol for the conjugation of a homobifunctional crosslinker, Bis-PEG6-NHS ester, to amino-modified oligonucleotides. This crosslinker contains two N-hydroxysuccinimide (NHS) ester groups that react with primary amines to form stable amide bonds, making it suitable for crosslinking two amine-containing molecules or for introducing a hydrophilic PEG spacer.[3]
This protocol will cover the conjugation reaction, purification of the resulting conjugate, and methods for its characterization. The provided methodologies and data will serve as a valuable resource for researchers in the fields of drug delivery, gene therapy, and diagnostics.
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Supplier | Cat. No. |
| Amine-modified Oligonucleotide | Custom Synthesis | N/A |
| This compound | Various | e.g., BroadPharm |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 |
| Sodium Bicarbonate (NaHCO3) | Sigma-Aldrich | S6014 |
| Sodium Chloride (NaCl) | Sigma-Aldrich | S9888 |
| Ethanol, 200 Proof | Sigma-Aldrich | E7023 |
| Reverse-Phase HPLC Column (e.g., C18) | Waters, Agilent, etc. | Various |
| Triethylammonium Acetate (TEAA) Buffer | Sigma-Aldrich | T7149 |
| Acetonitrile (ACN), HPLC Grade | Fisher Scientific | A998 |
| MALDI Matrix (e.g., 3-HPA) | Sigma-Aldrich | H15406 |
Table 2: Representative Quantitative Data for Oligonucleotide Conjugation
| Parameter | Unconjugated Oligonucleotide | PEGylated Oligonucleotide | Reference |
| Conjugation Efficiency | N/A | >90% (typical) | [4] |
| Purification Yield | N/A | 70-85% (post-HPLC) | |
| Molecular Weight (Da) | 6,000 | 6,576.6 (theoretical increase) | Calculated |
| Nuclease Stability (t1/2 in serum) | ~30 min | > 5 hours | |
| Melting Temperature (Tm) Change | Baseline | -1 to +2 °C (for short PEGs) |
Experimental Protocols
Conjugation of this compound to Amino-Modified Oligonucleotide
This protocol describes the reaction of an amine-modified oligonucleotide with this compound.
Materials:
-
Amine-modified oligonucleotide (e.g., 5'-amino modifier)
-
This compound
-
Anhydrous DMSO
-
0.1 M Sodium Bicarbonate buffer, pH 8.5
-
Microcentrifuge tubes
Procedure:
-
Prepare the Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in 0.1 M sodium bicarbonate buffer to a final concentration of 1 mM.
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM. It is crucial to minimize exposure of the NHS ester to moisture to prevent hydrolysis.
-
Reaction Setup: In a microcentrifuge tube, combine the oligonucleotide solution and the this compound solution. A 10- to 20-fold molar excess of the NHS ester is recommended for efficient conjugation.
-
Incubation: Gently vortex the reaction mixture and incubate at room temperature for 2-4 hours or overnight at 4°C.
-
Quenching (Optional): The reaction can be quenched by adding a solution of 1 M Tris-HCl, pH 8.0 to a final concentration of 50 mM and incubating for 15 minutes at room temperature.
Purification of the PEGylated Oligonucleotide by Reverse-Phase HPLC
This protocol is for the purification of the PEGylated oligonucleotide from unreacted oligonucleotide and excess crosslinker.
Materials:
-
C18 Reverse-Phase HPLC column
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA) in water
-
Mobile Phase B: 0.1 M Triethylammonium Acetate (TEAA) in 50% acetonitrile
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dilute the reaction mixture with Mobile Phase A.
-
HPLC Separation:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the sample onto the column.
-
Elute the conjugated oligonucleotide using a linear gradient of Mobile Phase B from 5% to 65% over 30 minutes. The more hydrophobic PEGylated oligonucleotide will have a longer retention time than the unconjugated oligonucleotide.
-
Monitor the elution at 260 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the PEGylated oligonucleotide peak.
-
Desalting: Desalt the collected fractions using a suitable method such as ethanol precipitation or size-exclusion chromatography.
Ethanol Precipitation:
-
To the collected fraction, add 1/10th volume of 3 M NaCl and 3 volumes of cold absolute ethanol.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the pellet with cold 70% ethanol and centrifuge again.
-
Air-dry the pellet and resuspend in nuclease-free water.
Characterization of the PEGylated Oligonucleotide by Mass Spectrometry
This protocol outlines the characterization of the purified PEGylated oligonucleotide using MALDI-TOF mass spectrometry to confirm the conjugation.
Materials:
-
Purified PEGylated oligonucleotide
-
MALDI matrix solution (e.g., 10 mg/mL 3-Hydroxypicolinic acid (3-HPA) in 50% acetonitrile/0.1% TFA)
-
MALDI-TOF mass spectrometer
Procedure:
-
Sample Preparation: Mix the purified PEGylated oligonucleotide solution (approximately 10 pmol/µL) with the MALDI matrix solution in a 1:1 ratio directly on the MALDI target plate.
-
Air Dry: Allow the mixture to air dry completely at room temperature.
-
Mass Spectrometry Analysis:
-
Acquire the mass spectrum in the appropriate mode (typically linear negative or positive ion mode for oligonucleotides).
-
The expected mass of the conjugated oligonucleotide will be the mass of the starting oligonucleotide plus the mass of the Bis-PEG6 moiety (approximately 576.6 Da, accounting for the loss of the NHS groups). The analysis will reveal the molecular weight distribution of the PEGylated oligonucleotide and the presence of any unconjugated species.
-
Visualizations
Caption: Experimental workflow for the conjugation of this compound to an amino-modified oligonucleotide.
Caption: Mechanism of action for an antisense oligonucleotide (ASO) targeting Bcl-2 mRNA for degradation.
References
Application Notes and Protocols for Bis-PEG6-NHS Ester in Proteomics Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-PEG6-NHS ester is a homobifunctional crosslinking agent increasingly utilized in proteomics to investigate protein-protein interactions (PPIs), elucidate the architecture of protein complexes, and capture transient interactions within their native cellular environment. This reagent features two N-hydroxysuccinimide (NHS) ester reactive groups at either end of a hydrophilic hexaethylene glycol (PEG6) spacer arm.
The NHS esters react efficiently with primary amines, such as the side chain of lysine residues and the N-termini of proteins, to form stable amide bonds.[1] The PEG6 spacer enhances the solubility of the crosslinker and the resulting conjugated proteins in aqueous solutions, which can improve reaction efficiency and reduce non-specific interactions and aggregation.[1] This document provides detailed application notes and protocols for the effective use of this compound in quantitative proteomics workflows.
Chemical Properties and Reactivity
| Property | Value | Reference |
| Molecular Formula | C24H36N2O14 | [2] |
| Molecular Weight | 576.55 g/mol | |
| Spacer Arm Length | ~29.1 Å | BroadPharm |
| Reactivity | Primary amines (-NH2) | |
| Resulting Bond | Amide bond | |
| Cleavability | Non-cleavable | MedChemExpress |
Key Applications in Proteomics
-
Mapping Protein-Protein Interactions: By covalently linking interacting proteins, this compound enables the identification of both stable and transient interaction partners.
-
Structural Elucidation of Protein Complexes: The distance constraints provided by the crosslinker's spacer arm can be used to model the three-dimensional arrangement of subunits within a protein complex.
-
In Vivo and In Situ Crosslinking: The membrane permeability of similar NHS-ester crosslinkers allows for the capture of protein interactions within living cells, providing a snapshot of the cellular interactome in its native state.
Experimental Workflow and Protocols
The following protocols provide a general framework for using this compound in proteomics studies. Optimization of parameters such as reagent concentration and incubation time is recommended for each specific experimental system.
Diagram of the General Experimental Workflow
Caption: General workflow for a proteomics study using this compound.
Protocol 1: In Vitro Crosslinking of Purified Protein Complexes
This protocol is suitable for studying the interactions within a purified protein complex.
Materials:
-
Purified protein complex in a suitable buffer (e.g., HEPES, PBS, pH 7.2-8.0). Avoid amine-containing buffers like Tris.
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
SDS-PAGE reagents
-
In-gel digestion reagents (e.g., DTT, iodoacetamide, trypsin)
Procedure:
-
Protein Preparation: Prepare the purified protein complex at a concentration of 0.1-2 mg/mL in an amine-free buffer.
-
Crosslinker Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a 10-50 mM stock solution.
-
Crosslinking Reaction: Add the this compound stock solution to the protein sample to achieve a final concentration typically in the range of 0.1-2 mM. The optimal molar excess of crosslinker to protein should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.
-
Analysis: Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species.
-
Mass Spectrometry Preparation: Excise the protein bands of interest from the gel and proceed with in-gel digestion.
-
LC-MS/MS Analysis: Analyze the extracted peptides by high-resolution mass spectrometry.
-
Data Analysis: Use specialized software to identify the crosslinked peptides and map the interaction sites.
Protocol 2: In Vivo Crosslinking in Mammalian Cells
This protocol is designed to capture protein interactions within a cellular context.
Materials:
-
Mammalian cells in culture
-
PBS (phosphate-buffered saline), ice-cold
-
This compound
-
Anhydrous DMSO
-
Quenching buffer (e.g., 100 mM glycine in PBS)
-
Cell lysis buffer (with protease inhibitors)
Procedure:
-
Cell Preparation: Harvest cultured cells and wash them three times with ice-cold PBS to remove any amine-containing media components. Resuspend the cells in PBS at a concentration of 1-5 x 10^7 cells/mL.
-
Crosslinker Preparation: Prepare a fresh stock solution of this compound in anhydrous DMSO.
-
Crosslinking Reaction: Add the crosslinker stock solution to the cell suspension to a final concentration of 1-5 mM.
-
Incubation: Incubate the cells for 10-30 minutes at room temperature or on ice to minimize internalization of the crosslinker.
-
Quenching: Quench the reaction by adding the quenching buffer and incubate for 10 minutes.
-
Cell Lysis: Pellet the cells by centrifugation and lyse them using a suitable lysis buffer.
-
Protein Digestion and Analysis: Proceed with protein quantification, SDS-PAGE, in-gel digestion, and LC-MS/MS analysis as described in Protocol 1.
Data Presentation and Quantitative Analysis
Quantitative analysis of crosslinked samples can reveal changes in protein interactions under different conditions. This can be achieved through label-free quantification or by using isotopic labels. The abundance of identified crosslinked peptides is compared across different experimental groups.
Table 1: Hypothetical Quantitative Data for Crosslinked Peptides
| Crosslinked Peptide 1 | Crosslinked Peptide 2 | Protein A | Protein B | Fold Change (Condition 2 vs. 1) | p-value |
| K123-AIVLQS | K88-YTEVFA | Protein X | Protein Y | 2.5 | 0.01 |
| K45-GHTLKI | K210-MNPQRS | Protein X | Protein Z | 0.8 | 0.32 |
| K18-VLPFGA | K301-DEWVCX | Protein A | Protein B | 3.1 | 0.005 |
| K99-RTYUIP | K150-LKJHGF | Protein C | Protein D | 1.2 | 0.45 |
This table represents example data and is for illustrative purposes only.
Signaling Pathway Visualization
This compound can be employed to stabilize protein complexes within a signaling pathway, allowing for their identification. For example, in a hypothetical growth factor signaling pathway, this crosslinker could be used to capture the interaction between a receptor tyrosine kinase and its downstream signaling partners.
Diagram of a Hypothetical Signaling Pathway Investigated with this compound
Caption: Hypothetical growth factor signaling pathway.
In this example, this compound could be used to crosslink the activated Receptor Tyrosine Kinase to the Adaptor Protein, confirming their direct interaction upon growth factor stimulation. Quantitative analysis could further reveal how this interaction is modulated by different stimuli or drug treatments.
References
Application Notes and Protocols: Bis-PEG6-NHS Ester for Protein Immobilization on Surfaces
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-PEG6-NHS ester is a homobifunctional crosslinking reagent used to covalently immobilize proteins and other amine-containing molecules onto surfaces. This reagent features two N-hydroxysuccinimide (NHS) ester groups at either end of a 24-atom polyethylene glycol (PEG) spacer. The NHS esters readily react with primary amines on proteins (e.g., the N-terminus and the epsilon-amines of lysine residues) to form stable amide bonds. The hydrophilic PEG6 spacer enhances the solubility of the conjugate and reduces non-specific binding of other proteins to the surface, thereby improving the performance of assays and biomaterials. This document provides detailed protocols and data for the effective use of this compound in protein immobilization applications.
Data Presentation
The efficiency of protein immobilization and the retention of biological activity are critical parameters. The following tables summarize quantitative data from various studies using NHS ester-based immobilization techniques.
| Surface Material | Immobilized Protein | Immobilization Density | Retained Activity (%) | Reference |
| Nanoporous Gold | Carbonic Anhydrase | Not Specified | ~27% (azide-dibenzocyclooctyne) to 77% (tetrazine-sTCO) | [1] |
| Nanofibers | Lipase | Not Specified | 79% - 87.5% | [2] |
| Glass Fiber | Alkaline Phosphatase | 1.4 ± 0.6 mg/g | High (reusable) | [3] |
| Chitosan | Fibronectin | Confirmed by XPS | High (stimulated cell adhesion) | [4] |
| Surface | Protein | Surface Coverage (molecules/µm²) | Reference |
| Nanoporous Gold | Bovine Serum Albumin (BSA) | ~996 (after 15 min incubation) | |
| Nanoporous Gold | Immunoglobulin G (IgG) | ~888 (after 10 min incubation) |
Experimental Protocols
Protocol 1: Two-Step Immobilization of Proteins on Amine-Functionalized Surfaces
This protocol describes the use of this compound to create a protein-reactive surface by first attaching the linker to an amine-functionalized substrate, followed by the immobilization of the target protein. This method is suitable for surfaces such as aminosilanized glass or gold surfaces functionalized with amine-terminated thiols.
Materials:
-
Amine-functionalized surface (e.g., APTES-coated glass slide)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Amine-free buffer (e.g., 0.1 M phosphate buffer with 0.15 M NaCl, pH 7.2-8.0)
-
Protein to be immobilized in an amine-free buffer
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine)
-
Washing buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Preparation of this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a final concentration of 10 mM.
-
Surface Activation: a. Wash the amine-functionalized surface with the amine-free buffer. b. Add the this compound solution to the surface to achieve a final concentration of 1-5 mM. Ensure the final concentration of the organic solvent is less than 10%. c. Incubate for 30-60 minutes at room temperature. d. Thoroughly wash the surface with the amine-free buffer to remove excess, unreacted this compound.
-
Protein Immobilization: a. Prepare a solution of the protein to be immobilized in the amine-free buffer at a concentration of 0.1-1 mg/mL. b. Apply the protein solution to the activated surface. c. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching and Washing: a. Remove the protein solution. b. Add the quenching buffer to the surface and incubate for 15-30 minutes at room temperature to block any unreacted NHS ester groups. c. Wash the surface extensively with the washing buffer to remove non-covalently bound protein. d. Rinse with deionized water and dry under a gentle stream of nitrogen.
Protocol 2: Characterization of Protein Immobilization
A. Quantification of Immobilized Protein using MicroBCA Assay
-
Immerse the protein-immobilized surface in a solution of 10 mg/mL sodium dodecyl sulfate (SDS).
-
Vigorously rotate for 30 minutes and sonicate for 5 minutes to detach the immobilized proteins.[5]
-
Determine the total protein concentration in the supernatant using a Micro BCA™ protein assay kit according to the manufacturer's instructions.
B. Assessment of Retained Biological Activity (Example: Enzyme Activity)
-
Prepare a substrate solution for the immobilized enzyme.
-
Immerse the protein-immobilized surface in the substrate solution.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time, appropriate for the specific enzyme assay.
-
Compare the activity of the immobilized enzyme to that of the free enzyme in solution under the same conditions to determine the percentage of retained activity.
Visualizations
Experimental Workflow for Protein Immobilization
Caption: Workflow for protein immobilization using this compound.
Logical Relationship of NHS Ester Reaction
Caption: Two-step reaction mechanism for protein immobilization.
Signaling Pathway: Integrin-Mediated Cell Adhesion
When a cell interacts with a surface functionalized with an extracellular matrix protein like fibronectin (immobilized via this compound), integrin receptors on the cell surface bind to the protein. This binding triggers a signaling cascade within the cell, leading to the formation of focal adhesions and subsequent cellular responses such as adhesion, spreading, and migration.
Caption: Integrin signaling pathway initiated by cell adhesion.
References
- 1. Faster Surface Ligation Reactions Improve Immobilized Enzyme Structure and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review of the Covalent Immobilization of Biomolecules onto Electrospun Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent protein immobilization on glass surfaces: application to alkaline phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immobilization of fibronectin in chitosan substrates improves cell adhesion and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Step-by-Step Guide for Bis-PEG6-NHS Ester Bioconjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to utilizing Bis-PEG6-NHS ester for bioconjugation applications. These protocols are intended to serve as a foundation for developing robust and reproducible methods for crosslinking proteins and other amine-containing biomolecules.
Introduction to this compound Bioconjugation
This compound is a homobifunctional crosslinking reagent that contains two N-hydroxysuccinimide (NHS) ester groups at either end of a hexaethylene glycol (PEG6) spacer arm.[1][2][] The NHS esters react specifically and efficiently with primary amines (-NH2), such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[4][5] This reaction is most efficient at a pH range of 7-9.
The polyethylene glycol (PEG) spacer is hydrophilic, which helps to increase the solubility of the crosslinker and the resulting conjugate in aqueous buffers. The PEG spacer also provides a flexible linker between the conjugated molecules and can reduce the potential for aggregation and immunogenicity. This compound is a valuable tool for a variety of applications, including the formation of antibody-drug conjugates (ADCs), the development of PROTACs, and the study of protein-protein interactions.
Key Experimental Parameters and Data
Successful bioconjugation with this compound depends on the careful optimization of several key parameters. The following tables summarize critical quantitative data and recommended starting conditions.
Table 1: Recommended Reaction Conditions for this compound Bioconjugation
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 9.0 | The reaction rate increases with higher pH, but the hydrolysis of the NHS ester also increases. A pH of 7.5-8.5 is often a good starting point. |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures (4°C) can be used for longer incubation times to minimize protein degradation. Room temperature reactions are typically faster. |
| Incubation Time | 30 minutes - 2 hours | The optimal time depends on the reactivity of the protein and the desired degree of crosslinking. |
| Molar Excess of Crosslinker | 10-fold to 50-fold over protein | This should be optimized for each specific application to achieve the desired level of conjugation. |
| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations can favor intermolecular crosslinking. |
Table 2: Buffer Selection for NHS Ester Reactions
| Recommended Buffers | Buffers to Avoid | Rationale |
| Phosphate-Buffered Saline (PBS) | Tris-based buffers (e.g., TBS) | Amine-free buffers are essential to prevent competition with the target biomolecule for reaction with the NHS ester. |
| HEPES | Glycine | Tris and glycine contain primary amines that will quench the reaction. |
| Bicarbonate/Carbonate | Ammonium-containing buffers | |
| Borate |
Experimental Protocols
Preparation of Reagents
-
Protein Solution:
-
Prepare the protein to be conjugated in an amine-free buffer (e.g., PBS, pH 7.5) at a concentration of 1-10 mg/mL.
-
If the protein solution contains any amine-containing buffers or stabilizers, they must be removed by dialysis or desalting into the appropriate reaction buffer.
-
-
This compound Stock Solution:
-
This compound is moisture-sensitive and should be stored at -20°C with a desiccant.
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10-50 mM.
-
Do not prepare aqueous stock solutions of the crosslinker as the NHS ester will readily hydrolyze.
-
Protein Crosslinking Protocol
-
Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally be less than 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.
-
Quenching the Reaction (Optional but Recommended):
-
To stop the crosslinking reaction, add a quenching buffer containing primary amines, such as Tris-HCl or glycine, to a final concentration of 20-50 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
Purification of the Crosslinked Conjugate
It is crucial to remove the unreacted crosslinker and reaction byproducts (e.g., N-hydroxysuccinimide) from the final conjugate.
-
Size-Exclusion Chromatography (SEC) / Gel Filtration: This is the most common method for separating the larger crosslinked protein conjugate from smaller, unreacted molecules.
-
Equilibrate a gel filtration column (e.g., Sephadex G-25) with the desired storage buffer.
-
Apply the reaction mixture to the column and collect the fractions containing the purified conjugate.
-
Monitor the elution profile using UV absorbance at 280 nm.
-
-
Dialysis: This method is suitable for removing small molecule impurities from larger protein conjugates.
-
Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cut-off (MWCO).
-
Dialyze against a large volume of the desired storage buffer with several buffer changes.
-
Characterization of the Bioconjugate
-
SDS-PAGE Analysis: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is a straightforward method to visualize the results of the crosslinking reaction.
-
Run samples of the un-crosslinked protein and the purified conjugate on an SDS-PAGE gel.
-
Intermolecularly crosslinked species will appear as higher molecular weight bands compared to the monomeric protein.
-
Intramolecularly crosslinked proteins may show a slight increase in mobility due to a more compact structure.
-
-
Mass Spectrometry (MS): For a more detailed analysis, mass spectrometry can be used to identify the specific residues involved in the crosslinks and to determine the degree of modification.
Visualizing the Process
Chemical Reaction of this compound
Caption: Covalent bond formation between a protein's primary amine and this compound.
Experimental Workflow for Bioconjugation
Caption: Step-by-step workflow for protein bioconjugation with this compound.
Factors Influencing Crosslinking Efficiency
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Bis-PEG6-NHS Ester to Protein Conjugation
Welcome to the technical support center for optimizing your Bis-PEG6-NHS ester to protein conjugation protocols. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve optimal results in their bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting molar ratio of this compound to protein?
A1: The optimal molar ratio of this compound to protein is highly dependent on the specific protein, its concentration, and the desired degree of labeling.[1] For initial experiments, a molar excess of the NHS ester is recommended.[2] Published protocols and manufacturer recommendations suggest starting with a 10- to 50-fold molar excess of the crosslinker over the protein.[2] Some sources provide a more conservative starting point of an 8-fold or 10-fold molar excess.[3][4] It is crucial to empirically determine the optimal ratio for each specific application by performing a titration experiment with different molar excesses (e.g., 5-fold, 10-fold, 20-fold, 40-fold).
Q2: Which buffer should I use for the conjugation reaction?
A2: The choice of buffer is critical for a successful conjugation reaction. It is essential to use an amine-free buffer to prevent competition with the target protein for reaction with the NHS ester. Commonly recommended buffers include phosphate-buffered saline (PBS), 0.1 M sodium bicarbonate, HEPES, or borate buffer at a pH between 7.2 and 8.5. Buffers containing primary amines, such as Tris or glycine, should be avoided as they will quench the reaction. If your protein is in a buffer containing primary amines, it is necessary to perform a buffer exchange via dialysis or desalting column before initiating the conjugation.
Q3: What is the optimal pH for the reaction?
A3: The reaction between an NHS ester and a primary amine is highly pH-dependent. The optimal pH range for this reaction is typically between 7.2 and 9.0. A more specific pH of 8.3-8.5 is often recommended as the ideal balance to ensure the primary amines on the protein are sufficiently deprotonated and nucleophilic while minimizing the hydrolysis of the NHS ester. At a lower pH, the amine groups are protonated and less reactive, while at a higher pH, the rate of NHS ester hydrolysis increases significantly, which can lead to lower conjugation efficiency.
Q4: How should I dissolve and handle the this compound?
A4: this compound is susceptible to hydrolysis in aqueous solutions. Therefore, it is recommended to dissolve the reagent in an anhydrous (dry) water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. It is crucial to use high-quality, amine-free DMF. The NHS ester stock solution should be added to the aqueous protein solution promptly after preparation. To prevent moisture contamination, the solid NHS ester should be stored at -20°C with a desiccant and allowed to warm to room temperature before opening. It is advisable to aliquot the solid reagent upon receipt to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Conjugation Yield | Hydrolysis of this compound: The NHS ester has reacted with water instead of the protein's primary amines. This is a major competing reaction. | - Prepare the NHS ester stock solution in anhydrous DMSO or DMF immediately before use. - Ensure the reaction buffer pH is within the optimal range (7.2-8.5), as hydrolysis is accelerated at higher pH. - Perform the reaction promptly after adding the NHS ester to the aqueous buffer. |
| Suboptimal Reaction pH: If the pH is too low (<7.2), the primary amines on the protein will be protonated and non-nucleophilic. | - Verify and adjust the pH of your reaction buffer to the optimal range of 7.2-8.5, with 8.3-8.5 being ideal. | |
| Presence of Competing Nucleophiles: Primary amine-containing substances in the buffer (e.g., Tris, glycine) will compete with the protein for reaction with the NHS ester. | - Use an amine-free reaction buffer such as PBS, sodium bicarbonate, or borate. - If necessary, perform buffer exchange of your protein sample before the reaction. | |
| Insufficient Molar Excess of NHS Ester: The amount of NHS ester may not be sufficient to achieve the desired level of conjugation. | - Perform a titration experiment to determine the optimal molar ratio for your specific protein. Consider testing ratios from 10:1 to 50:1 (NHS ester:protein). | |
| Protein Precipitation During or After Conjugation | Over-labeling of the Protein: Excessive modification of lysine residues can alter the protein's surface charge and solubility, leading to aggregation. | - Reduce the molar excess of the this compound in the reaction. - Decrease the reaction time. |
| High Concentration of Organic Solvent: Adding a large volume of the NHS ester stock solution (in DMSO or DMF) to the aqueous protein solution can cause precipitation. | - Keep the final concentration of the organic solvent in the reaction mixture to a minimum, typically below 10%. | |
| Lack of Reproducibility | Inconsistent NHS Ester Activity: The reactivity of the NHS ester can decrease over time due to moisture contamination. | - Store the solid NHS ester properly at -20°C with a desiccant. - Aliquot the reagent upon receipt to avoid multiple exposures to ambient moisture. - Always prepare fresh stock solutions of the NHS ester immediately before each experiment. |
| Variability in Reaction Conditions: Minor differences in pH, temperature, or reaction time can lead to different outcomes. | - Carefully control and monitor all reaction parameters (pH, temperature, incubation time) for each experiment. |
Experimental Protocols
Protocol 1: General Protein Conjugation with this compound
This protocol provides a general procedure for conjugating this compound to a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
Procedure:
-
Prepare the Protein Solution: Dissolve or dialyze the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.
-
Prepare the NHS Ester Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Perform the Conjugation Reaction: Add the desired molar excess (e.g., 20-fold) of the NHS ester stock solution to the protein solution while gently stirring.
-
Incubate: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C.
-
Quench the Reaction (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
Purify the Conjugate: Remove unreacted this compound and byproducts by size-exclusion chromatography or dialysis.
Protocol 2: Determining the Degree of Labeling (DOL)
The DOL, or the average number of PEG molecules per protein, can be estimated using various analytical techniques. Mass spectrometry is a common and accurate method.
Procedure using Mass Spectrometry:
-
Obtain the mass spectrum of the unmodified protein.
-
Obtain the mass spectrum of the purified PEGylated protein conjugate.
-
The mass of the Bis-PEG6 moiety is known. The number of PEG molecules attached can be determined by the mass shift between the unmodified and modified protein.
-
Due to the heterogeneity of the PEGylation, a distribution of species with different numbers of attached PEG molecules may be observed.
Visualizations
Caption: Experimental workflow for protein conjugation with this compound.
Caption: Troubleshooting logic for low conjugation yield.
References
Technical Support Center: Troubleshooting Bis-PEG6-NHS Ester Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during Bis-PEG6-NHS ester reactions, particularly focusing on issues related to low conjugation yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in this compound reactions?
Low conjugation yield is a frequent issue that can typically be attributed to one or more of the following factors:
-
Hydrolysis of the NHS Ester: N-hydroxysuccinimide (NHS) esters are highly susceptible to hydrolysis in aqueous solutions, which is the primary competing reaction to the desired amine conjugation. The rate of hydrolysis increases significantly with higher pH.[1][2][3][4]
-
Suboptimal Reaction pH: The reaction between an NHS ester and a primary amine is most efficient in the pH range of 7.2 to 8.5.[2] A pH below this range will result in protonated, unreactive amines, while a higher pH will accelerate the hydrolysis of the NHS ester.
-
Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester, thereby reducing the conjugation efficiency.
-
Poor Reagent Quality or Handling: Bis-PEG6-NHS esters are moisture-sensitive. Improper storage and handling can lead to premature hydrolysis and loss of reactivity. It is crucial to use high-quality, anhydrous reagents and solvents.
-
Steric Hindrance: The accessibility of the primary amines on the target molecule can be limited by its three-dimensional structure, slowing down the reaction rate and allowing for more time for the competing hydrolysis to occur.
-
Low Protein Concentration: Reactions in dilute protein solutions may be less efficient, as the rate of the competing hydrolysis of the NHS ester becomes more significant.
Q2: How can I minimize the hydrolysis of my this compound?
Minimizing hydrolysis is critical for achieving a high conjugation yield. The following strategies are recommended:
-
Control the pH: Maintain the reaction pH within the optimal range of 7.2-8.5.
-
Prepare Fresh Solutions: Always prepare fresh stock solutions of the this compound in an anhydrous, amine-free organic solvent like DMSO or DMF immediately before use. Do not prepare aqueous stock solutions for long-term storage.
-
Work Quickly: Once the NHS ester is added to the aqueous reaction buffer, the hydrolysis process begins. Proceed with the conjugation reaction promptly.
-
Optimize Temperature: Perform the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours. Lower temperatures can help to slow the rate of hydrolysis.
Q3: Which buffers are compatible with NHS ester reactions, and which should I avoid?
It is crucial to select a buffer that does not contain primary amines.
-
Compatible Buffers:
-
Phosphate-buffered saline (PBS)
-
HEPES
-
Borate
-
Carbonate/Bicarbonate
-
-
Incompatible Buffers:
-
Tris (tris(hydroxymethyl)aminomethane)
-
Glycine
-
If your protein of interest is in an incompatible buffer, a buffer exchange step using dialysis or a desalting column is necessary before initiating the conjugation reaction.
Q4: What is the optimal molar ratio of this compound to my target molecule?
A molar excess of the this compound is generally recommended to drive the reaction to completion. A starting point is often a 5:1 to 20:1 molar ratio of the NHS ester to the amine-containing molecule. However, the optimal ratio may need to be determined empirically for each specific application.
Q5: How can I purify my PEGylated product after the reaction?
Several chromatographic techniques can be employed to purify the PEGylated conjugate from unreacted reagents and byproducts.
-
Size Exclusion Chromatography (SEC): This is one of the most common methods for separating the larger PEGylated protein from the smaller, unreacted this compound and hydrolysis byproducts.
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on their net charge. PEGylation can alter the surface charge of a protein, which can be exploited for purification.
-
Hydrophobic Interaction Chromatography (HIC): This method can be a useful supplementary tool to IEX for purifying PEGylated proteins.
-
Reverse Phase Chromatography (RP-HPLC): This is often used for the purification of PEGylated peptides and small proteins.
Troubleshooting Guide
Problem: Low or No Conjugation Yield
This troubleshooting workflow will guide you through the most common causes and solutions for low conjugation yield.
Caption: Troubleshooting workflow for low conjugation yield.
Quantitative Data Summary
The stability of the NHS ester is highly dependent on the pH of the aqueous solution. The half-life of the NHS ester decreases significantly as the pH becomes more alkaline, indicating a faster rate of hydrolysis.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.0 | Room Temp | ~3.5 hours |
| 8.5 | Room Temp | ~3 hours |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temp | ~2 hours |
Data compiled from multiple sources.
Experimental Protocols
General Protocol for Protein Conjugation with this compound
This protocol provides a general guideline. Optimal conditions may vary depending on the specific protein and application.
Caption: General experimental workflow for this compound conjugation.
1. Materials:
-
Protein of interest
-
This compound
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Purification column (e.g., size-exclusion chromatography)
2. Procedure:
-
Protein Preparation:
-
Dissolve the protein to be PEGylated in the amine-free reaction buffer to a final concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines, perform a buffer exchange using dialysis or a desalting column against the reaction buffer.
-
-
This compound Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10-20 mM).
-
-
Conjugation Reaction:
-
Add the calculated amount of the this compound stock solution to the protein solution while gently stirring. The final concentration of the organic solvent should ideally be less than 10%.
-
Incubate the reaction mixture at room temperature for 30-60 minutes or on ice/4°C for 2 hours. The optimal time may need to be determined empirically.
-
-
Quenching the Reaction:
-
Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the unreacted this compound, byproducts, and quenching buffer by size-exclusion chromatography (SEC) or dialysis.
-
-
Analysis:
-
Analyze the extent of PEGylation and the purity of the conjugate using techniques such as SDS-PAGE, IEX-HPLC, or mass spectrometry.
-
References
Technical Support Center: Side Reactions of NHS Esters in Bioconjugation
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during bioconjugation experiments using N-hydroxysuccinimide (NHS) ester crosslinkers.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of an NHS ester in bioconjugation?
A1: The primary reaction of an N-hydroxysuccinimide (NHS) ester is with a primary amine (-NH₂) to form a stable amide bond.[1][2] In proteins, the most common targets for this reaction are the ε-amino group of lysine residues and the N-terminal α-amino group of the polypeptide chain.[1][2][3] This reaction is most efficient in a pH range of 7.2 to 8.5.
Q2: What is the most common side reaction associated with NHS esters?
A2: The most significant and common side reaction is the hydrolysis of the NHS ester. In this reaction, the NHS ester reacts with water, resulting in an unreactive carboxylic acid and the release of N-hydroxysuccinimide. This hydrolysis reaction competes directly with the desired amidation reaction, and its rate is highly dependent on the pH of the solution, increasing as the pH becomes more alkaline.
Q3: Can NHS esters react with other functional groups on a protein besides primary amines?
A3: Yes, while NHS esters are highly reactive towards primary amines, they can also undergo side reactions with other nucleophilic functional groups, although generally to a lesser extent. These include:
-
Hydroxyl groups: Serine, threonine, and tyrosine residues contain hydroxyl groups that can react with NHS esters to form unstable ester linkages. These linkages are susceptible to hydrolysis or can be displaced by amines.
-
Sulfhydryl groups: The sulfhydryl group of cysteine residues can react to form a thioester, which is also less stable than the amide bond formed with primary amines.
-
Imidazole groups: The imidazole ring of histidine can also exhibit some reactivity with NHS esters.
Q4: Which buffers should be avoided when performing NHS ester conjugation reactions?
A4: Buffers that contain primary amines are incompatible with NHS ester reactions and must be avoided. Common examples include Tris (tris(hydroxymethyl)aminomethane) and glycine buffers. These buffers will compete with the target molecule for reaction with the NHS ester, which will significantly reduce the efficiency of the desired conjugation. If your sample is in an incompatible buffer, a buffer exchange step using methods like dialysis or gel filtration is necessary before starting the conjugation.
Q5: What are the recommended storage conditions for NHS ester reagents?
A5: NHS esters are highly sensitive to moisture and should be stored in a desiccated environment at -20°C. To prevent condensation of moisture onto the reagent, it is crucial to allow the vial to equilibrate to room temperature before opening. For NHS esters that are not water-soluble, it is recommended to prepare stock solutions in an anhydrous (dry), amine-free organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.
Troubleshooting Guides
Problem 1: Low or No Conjugation Yield
Q: I am observing a very low yield of my desired conjugate. What are the possible causes and how can I troubleshoot this?
A: Low conjugation yield is a frequent issue in NHS ester bioconjugation. The following are common causes and their respective solutions:
-
Possible Cause 1: Hydrolysis of the NHS ester.
-
Solution: Ensure proper storage and handling of the NHS ester to prevent moisture contamination. Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before your experiment. The reactivity of the NHS ester can be tested by measuring the release of NHS at 260 nm after intentional hydrolysis with a strong base.
-
-
Possible Cause 2: Incorrect buffer pH.
-
Solution: Verify that the pH of your reaction buffer is within the optimal range of 7.2-8.5. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester.
-
-
Possible Cause 3: Presence of competing primary amines in the buffer.
-
Solution: Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer. If your protein is in a buffer containing primary amines (e.g., Tris, glycine), perform a buffer exchange prior to the conjugation reaction.
-
-
Possible Cause 4: Inaccessible primary amines on the target protein.
-
Solution: The primary amines on your protein may be sterically hindered or buried within the protein's structure. If the native conformation of the protein is not essential for your application, consider using a denaturing agent. Alternatively, you can try a crosslinker with a longer spacer arm to overcome steric hindrance.
-
-
Possible Cause 5: Insufficient molar excess of the NHS ester.
-
Solution: The optimal molar ratio of NHS ester to the target molecule can vary. A 10-20 fold molar excess of the NHS ester is a common starting point, but this may need to be optimized for your specific application.
-
Problem 2: Protein Precipitation During or After Conjugation
Q: My protein is precipitating during or after the conjugation reaction. What could be the cause and how can I prevent this?
A: Protein precipitation can occur due to several factors related to the conjugation process. Here are some potential causes and solutions:
-
Possible Cause 1: High concentration of organic solvent.
-
Solution: Many NHS esters are first dissolved in an organic solvent like DMSO or DMF. Ensure that the final concentration of the organic solvent in the reaction mixture is low, typically less than 10%.
-
-
Possible Cause 2: High degree of labeling.
-
Solution: Excessive modification of the protein with the NHS ester can alter its properties and lead to aggregation. Reduce the molar excess of the NHS ester in the reaction to control the number of modifications per protein molecule.
-
-
Possible Cause 3: Use of a hydrophobic NHS ester.
-
Solution: Conjugating a highly hydrophobic molecule to your protein can decrease the overall solubility of the resulting conjugate. Consider using a PEGylated version of the NHS ester to enhance the hydrophilicity of the final product.
-
-
Possible Cause 4: Change in Protein Isoelectric Point (pI).
-
Solution: The modification of primary amines neutralizes their positive charge, which can alter the isoelectric point (pI) of the protein. If the new pI is close to the pH of the buffer, it can lead to reduced solubility and precipitation. Consider adjusting the pH of the buffer or using a different buffer system.
-
Quantitative Data
The stability of NHS esters is critically dependent on the pH of the aqueous solution. The primary competing side reaction, hydrolysis, accelerates with increasing pH.
Table 1: Half-life of NHS Esters at Different pH Values
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | 1 hour |
| 8.6 | 4 | 10 minutes |
Data compiled from multiple sources.
Experimental Protocols
Protocol 1: General Procedure for NHS Ester Conjugation to a Protein
This protocol provides a general guideline for conjugating a molecule functionalized with an NHS ester to a protein.
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5) at a concentration of 1-10 mg/mL.
-
If the protein solution contains any primary amine-containing substances, perform a buffer exchange using dialysis or a desalting column.
-
-
NHS Ester Solution Preparation:
-
Immediately before use, dissolve the NHS ester in an anhydrous organic solvent such as DMSO or DMF to a stock concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution with gentle stirring or vortexing. The final concentration of the organic solvent should be kept below 10%.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a quenching reagent containing a primary amine, such as Tris or glycine, can be added to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes.
-
-
Purification of the Conjugate:
-
Remove the excess unreacted NHS ester and byproducts (e.g., N-hydroxysuccinimide) by size-exclusion chromatography (desalting column) or dialysis.
-
Protocol 2: Testing the Reactivity of an NHS Ester Reagent
This protocol can be used to assess whether an NHS ester reagent has been hydrolyzed and is no longer active.
-
Materials:
-
NHS ester reagent
-
Amine-free buffer (e.g., phosphate buffer, pH 7-8)
-
0.5-1.0 M NaOH
-
Spectrophotometer and quartz cuvettes
-
-
Procedure:
-
Dissolve 1-2 mg of the NHS ester reagent in 2 ml of the amine-free buffer.
-
Prepare a control tube with 2 ml of the amine-free buffer alone.
-
Immediately, set the spectrophotometer to zero at 260 nm using the control tube.
-
Measure the absorbance of the NHS ester solution at 260 nm.
-
Add 100 µl of 0.5-1.0 M NaOH to the NHS ester solution to induce complete hydrolysis.
-
After a few minutes, measure the absorbance of the hydrolyzed NHS ester solution at 260 nm.
-
-
Interpretation:
-
If the absorbance after adding NaOH is significantly greater than the initial absorbance, the NHS ester reagent is active.
-
If there is no measurable increase in absorbance, the NHS ester has likely been hydrolyzed and is inactive.
-
Visualizations
Caption: Competing reaction pathways for NHS esters.
Caption: Troubleshooting decision tree for low conjugation yield.
Caption: Factors influencing the stability of NHS esters.
References
Technical Support Center: Post-Conjugation Cleanup of Bis-PEG6-NHS Ester
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for the effective removal of excess Bis-PEG6-NHS ester following a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound after conjugation?
Excess this compound and its hydrolysis byproducts can interfere with downstream applications. If not removed, these unreacted molecules can lead to high background noise in assays, reduce the loading density on surfaces, and potentially cause non-specific interactions or aggregation of the conjugated product.[1]
Q2: What are the primary methods for removing unreacted this compound?
The most common and effective methods for removing small molecule crosslinkers like this compound from macromolecular conjugates are based on size differences. These include:
-
Dialysis: A widely used technique for separating molecules based on size through a semi-permeable membrane.[2][3]
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This method separates molecules based on their hydrodynamic volume as they pass through a column packed with porous beads.
-
Tangential Flow Filtration (TFF): An efficient method for concentrating and desalting samples, particularly for larger volumes.
Q3: How does the hydrolysis of the NHS ester affect the purification process?
The N-hydroxysuccinimide (NHS) ester is susceptible to hydrolysis in aqueous solutions, a reaction that competes with the desired conjugation to primary amines. This hydrolysis results in an unreactive carboxylic acid and free NHS. The rate of hydrolysis increases with higher pH. While the purification methods will also remove these hydrolysis byproducts, significant hydrolysis can indicate suboptimal reaction conditions and may complicate the interpretation of purification outcomes.
Q4: Which buffers are compatible with NHS ester conjugation and subsequent cleanup?
For the conjugation reaction itself, it is critical to use amine-free buffers to avoid competition with the target molecule. Compatible buffers include phosphate-buffered saline (PBS), carbonate/bicarbonate, HEPES, and borate buffers within a pH range of 7.2-8.5. Buffers containing primary amines, such as Tris or glycine, should be avoided during the reaction but can be used to quench the reaction. For purification, the choice of buffer will depend on the chosen method and the stability of the conjugate.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background or non-specific signal in downstream assays. | Incomplete removal of excess this compound or its byproducts. | Optimize the chosen purification method. For dialysis, increase the dialysis time and the number of buffer changes. For SEC, ensure the column is adequately sized for the sample volume and that the resin has an appropriate fractionation range. For TFF, perform sufficient diafiltration volumes. |
| Precipitation of the conjugate during or after purification. | The conjugate may be less soluble than the unconjugated protein. High concentrations of the organic solvent (e.g., DMSO or DMF) used to dissolve the NHS ester can also cause precipitation. | Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%). During purification, use a buffer that is known to maintain the solubility of the protein. Consider using a PEGylated version of the NHS ester to enhance the hydrophilicity of the final conjugate. |
| Low recovery of the conjugated product after purification. | The conjugate may be adsorbing to the purification matrix (e.g., dialysis membrane or chromatography resin). The protein may be unstable under the purification conditions. | For dialysis, ensure the molecular weight cut-off (MWCO) of the membrane is appropriate to retain the conjugate. For SEC, select a resin with a suitable pore size and material to minimize non-specific binding. Optimize buffer conditions (e.g., pH, ionic strength) to maintain protein stability. |
| Inconsistent results between purification runs. | Variability in the activity of the this compound due to moisture exposure and hydrolysis. Inconsistent handling and storage of reagents. | Always allow the NHS ester vial to equilibrate to room temperature before opening to prevent moisture condensation. Prepare fresh solutions of the NHS ester in anhydrous DMSO or DMF immediately before use. |
Experimental Protocols & Data
Method Comparison
| Method | Principle | Typical Sample Volume | Advantages | Disadvantages |
| Dialysis | Size-based separation across a semi-permeable membrane. | 10 µL - 30 mL+ | Simple, gentle on samples. | Time-consuming (can take up to 48 hours), requires large volumes of buffer. |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume as molecules pass through a porous resin. | Wide range, from analytical to preparative scale. | Fast, high resolution, can also separate aggregates. | Can lead to sample dilution, potential for non-specific binding to the resin. |
| Tangential Flow Filtration (TFF) | Separation via a membrane where the feed flows parallel to the membrane surface. | 10 mL to thousands of liters. | Rapid, scalable, can simultaneously concentrate the sample. | Requires specialized equipment, potential for membrane fouling. |
Detailed Methodologies
1. Dialysis
-
Materials: Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO), dialysis buffer (e.g., PBS), magnetic stirrer, and a large beaker.
-
Protocol:
-
Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with deionized water.
-
Load the conjugation reaction mixture into the dialysis tubing/cassette, ensuring to leave space for potential volume increase.
-
Place the sealed tubing/cassette in a beaker containing at least 50-100 volumes of dialysis buffer.
-
Stir the buffer gently at 4°C.
-
Change the dialysis buffer at least 3-4 times over a period of 24-48 hours to ensure complete removal of the small molecules.
-
After the final buffer change, recover the purified conjugate from the tubing/cassette.
-
2. Size Exclusion Chromatography (SEC) / Gel Filtration
-
Materials: SEC column (e.g., Sephadex G-25), chromatography system or gravity flow setup, and equilibration/elution buffer (e.g., PBS).
-
Protocol:
-
Equilibrate the SEC column with at least 2-3 column volumes of the desired buffer.
-
Carefully load the conjugation reaction mixture onto the top of the column.
-
Begin the elution with the equilibration buffer.
-
The larger conjugated protein will be excluded from the pores of the resin and elute first, while the smaller, unreacted this compound and its byproducts will enter the pores and elute later.
-
Collect fractions and monitor the protein concentration (e.g., by measuring absorbance at 280 nm) to identify the fractions containing the purified conjugate.
-
3. Tangential Flow Filtration (TFF)
-
Materials: TFF system with a membrane of an appropriate MWCO, diafiltration buffer (e.g., PBS).
-
Protocol:
-
Set up the TFF system according to the manufacturer's instructions.
-
Load the conjugation reaction mixture into the sample reservoir.
-
Concentrate the sample to a smaller volume to reduce the amount of diafiltration buffer needed.
-
Perform diafiltration by adding diafiltration buffer to the reservoir at the same rate as the filtrate is being removed. This process exchanges the buffer and removes the small molecular weight impurities. A common target is to exchange 5-10 diavolumes.
-
Once the diafiltration is complete, the sample can be further concentrated to the desired final volume.
-
Recover the purified and concentrated conjugate from the system.
-
Visual Workflows
Caption: Workflow for removing excess crosslinker using dialysis.
Caption: Workflow for purification via Size Exclusion Chromatography.
Caption: Tangential Flow Filtration workflow for cleanup and concentration.
References
Bis-PEG6-NHS ester storage and handling best practices
Technical Support Center: Bis-PEG6-NHS Ester
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of this compound, along with troubleshooting guides and frequently asked questions to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: To ensure the long-term stability and reactivity of this compound, it is crucial to store it under the correct conditions. The compound is sensitive to moisture and temperature.
Storage Recommendations Summary
| Condition | Solid (Powder) | Stock Solution (in Anhydrous DMSO) |
| Long-Term Storage | -20°C in a desiccated, dark environment.[1][2][3][4] | -80°C for up to 1 year.[4] |
| Short-Term Storage | 0 - 4°C for days to weeks. | 0 - 4°C for days to weeks. |
| Shelf Life | >3 years if stored properly. | Unstable in solution, prepare freshly. |
Q2: How should I handle this compound upon receiving it?
A2: Proper handling is critical to prevent degradation of the NHS ester. This compound is often a viscous liquid or a low-melting-point solid, which can make it difficult to weigh and dispense directly.
-
Equilibration: Before opening the vial for the first time, allow it to equilibrate to room temperature to prevent moisture condensation inside the container.
-
Inert Atmosphere: For maximum stability, consider purging the vial headspace with an inert gas like argon or nitrogen before resealing.
-
Stock Solution Preparation: To facilitate handling, it is recommended to prepare a stock solution in an anhydrous (dry) organic solvent such as dimethylsulfoxide (DMSO) immediately before the first use.
Q3: What solvents are compatible with this compound?
A3: this compound is soluble in dimethylsulfoxide (DMSO) and dichloromethane (DCM). The hydrophilic PEG spacer enhances the solubility of the resulting conjugate in aqueous media.
Q4: What is the primary cause of this compound degradation?
A4: The N-hydroxysuccinimide (NHS) ester is highly susceptible to hydrolysis, which is the primary degradation pathway. This reaction is accelerated in aqueous solutions and at higher pH levels. Hydrolysis of the NHS ester will render the crosslinker unable to react with primary amines, leading to failed conjugations.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation Efficiency | 1. Hydrolyzed Reagent: The this compound has been exposed to moisture. 2. Incorrect Buffer: The reaction buffer contains primary amines (e.g., Tris, glycine) which compete with the target molecule for reaction with the NHS ester. 3. Incorrect pH: The reaction pH is too low for efficient amine acylation. | 1. Use a fresh vial of the reagent or test the reactivity of the current stock (see Experimental Protocols). Always use anhydrous solvents for stock solutions. 2. Use a non-amine-containing buffer such as phosphate-buffered saline (PBS), HEPES, or borate buffer at a pH of 7-9. 3. Ensure the reaction pH is between 7 and 9 for optimal reaction with primary amines. |
| Precipitate Forms During Reaction | 1. Low Solubility of Conjugate: The resulting conjugate may have poor solubility in the reaction buffer. 2. Reagent Concentration Too High: The concentration of the this compound in the reaction is too high. | 1. The PEG6 spacer is intended to increase water solubility. However, if the target molecule is very hydrophobic, consider adding a small amount of an organic co-solvent. 2. Optimize the molar excess of the crosslinker. A 10-fold molar excess is a common starting point for protein solutions. |
| Inconsistent Results Between Experiments | 1. Reagent Instability: The stock solution has degraded over time. 2. Moisture Contamination: The solid reagent has been repeatedly exposed to ambient air. | 1. It is highly recommended to prepare fresh stock solutions for each experiment or aliquot single-use amounts to avoid repeated freeze-thaw cycles. 2. Always allow the reagent vial to warm to room temperature before opening. Store with a desiccant. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a stable, ready-to-use stock solution of this compound.
Materials:
-
This compound
-
Anhydrous dimethylsulfoxide (DMSO)
-
Syringe with a needle
-
Vial with a septum cap
Methodology:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
In a fume hood, carefully weigh out the desired amount of the reagent. Due to its viscosity, it is recommended to dissolve the entire contents of a vial to create a stock solution of a known concentration.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Cap the vial securely with a septum and vortex until the reagent is completely dissolved.
-
For long-term storage, aliquot the stock solution into smaller, single-use volumes in moisture-free tubes.
-
Store the stock solution at -20°C or -80°C under an inert gas atmosphere if possible.
Protocol 2: General Protein-Protein Crosslinking
Objective: To covalently link two proteins containing primary amines using this compound.
Materials:
-
Protein A and Protein B in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound stock solution (from Protocol 1)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment
Methodology:
-
Prepare a solution containing both Protein A and Protein B at the desired concentrations in an amine-free buffer.
-
Add the this compound stock solution to the protein mixture. A common starting point is a 10- to 50-fold molar excess of the crosslinker over the protein.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.
-
To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature. This will consume any unreacted NHS ester.
-
Remove excess, non-reacted crosslinker and quenching buffer by using a desalting column or through dialysis against an appropriate buffer.
-
Analyze the crosslinked products using SDS-PAGE, western blotting, or mass spectrometry.
Visualizations
Caption: Degradation pathway of this compound via hydrolysis.
Caption: General workflow for a protein crosslinking experiment.
Caption: Troubleshooting logic for low conjugation efficiency.
References
How to avoid protein aggregation during Bis-PEG6-NHS ester crosslinking
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you prevent protein aggregation during crosslinking experiments with Bis-PEG6-NHS ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a homobifunctional crosslinking reagent. It consists of two N-hydroxysuccinimide (NHS) esters at either end of a 6-unit polyethylene glycol (PEG) spacer arm. The NHS esters react with primary amines (e.g., the side chain of lysine residues or the N-terminus) on proteins to form stable amide bonds. Because it has two reactive groups, it can link two different protein molecules or two sites within the same protein.
Q2: Why is my protein aggregating during the crosslinking reaction?
Protein aggregation during NHS-ester crosslinking can be caused by several factors:
-
High Protein Concentration: Excessive protein concentrations can increase the likelihood of intermolecular crosslinking, where multiple protein molecules are linked together, leading to large, insoluble aggregates.
-
Inappropriate Buffer Conditions: The pH and composition of the reaction buffer are critical. Buffers containing primary amines (like Tris or glycine) will compete with the protein for reaction with the NHS ester, reducing crosslinking efficiency and potentially leading to side reactions. The pH must be in the optimal range for the reaction (typically pH 7-9).
-
Excessive Crosslinker-to-Protein Ratio: A high molar excess of the this compound can lead to extensive and uncontrolled crosslinking, resulting in precipitation.
-
Hydrolysis of NHS Ester: NHS esters are moisture-sensitive and can hydrolyze in aqueous solutions. Hydrolyzed crosslinker is inactive and will not react with the protein. If the crosslinker has degraded, you might be adding more than intended to compensate, leading to issues.
-
Incubation Time and Temperature: Longer reaction times or higher temperatures can sometimes promote aggregation, especially for proteins that are inherently unstable.
Troubleshooting Guide
Issue: Visible precipitation or cloudiness appears in the reaction tube.
This is a clear sign of protein aggregation. Here are the steps to troubleshoot this issue:
Step 1: Optimize the Molar Ratio of Crosslinker to Protein
Over-crosslinking is a common cause of aggregation. It is crucial to determine the optimal ratio for your specific protein.
-
Recommendation: Start with a range of molar excess ratios of this compound to your protein. A common starting point is a 20:1 molar ratio, but it's advisable to test a range (e.g., 5:1, 10:1, 20:1, 50:1).
-
Analysis: After the reaction, analyze the results using SDS-PAGE to visualize the extent of crosslinking (dimers, trimers, etc.) and to see if high molecular weight aggregates are forming in the stacking gel.
Step 2: Check and Optimize Your Reaction Buffer
The buffer composition is critical for a successful crosslinking reaction.
-
Avoid Primary Amine Buffers: Do not use buffers like Tris or glycine, as they will quench the reaction.
-
Recommended Buffers: Use amine-free buffers such as Phosphate Buffered Saline (PBS) or HEPES.
-
Control the pH: The reaction between NHS esters and primary amines is most efficient at a pH between 7 and 9. A common starting point is pH 7.4.
Step 3: Adjust the Protein Concentration
The concentration of your protein can significantly impact the outcome.
-
Recommendation: If you observe aggregation, try reducing the protein concentration. High concentrations favor intermolecular crosslinking, which can lead to aggregation.
-
General Range: A typical starting concentration for many proteins is in the range of 1-5 mg/mL, but this is highly dependent on the specific protein's properties.
Step 4: Control Reaction Time and Temperature
The kinetics of the crosslinking reaction can be controlled by time and temperature.
-
Temperature: Reactions are often performed at room temperature (20-25°C) or on ice (4°C). If aggregation is an issue at room temperature, performing the reaction on ice may slow it down and reduce aggregation.
-
Time: The reaction is typically complete within 30 minutes to 2 hours. If you are seeing aggregation, you can try reducing the incubation time.
Step 5: Ensure the Quality of Your Crosslinker
The this compound reagent is sensitive to moisture.
-
Storage and Handling: Store the reagent desiccated and protected from moisture. Allow it to warm to room temperature before opening to prevent condensation.
-
Preparation: Prepare the crosslinker solution immediately before use. Dissolve it in a dry, water-miscible organic solvent like DMSO or DMF before adding it to the aqueous protein solution. This minimizes hydrolysis in the stock solution.
Experimental Protocols
Protocol 1: Optimizing the Molar Ratio of Crosslinker to Protein
This protocol outlines a method for testing different molar ratios to find the optimal condition that maximizes crosslinking while minimizing aggregation.
-
Prepare Protein Solution: Prepare your protein solution in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1 mg/mL.
-
Prepare Crosslinker Stock: Dissolve the this compound in dry DMSO to create a 10 mM stock solution.
-
Set Up Reactions: In separate microcentrifuge tubes, set up reactions with varying molar excess of the crosslinker over the protein (e.g., 5:1, 10:1, 20:1, 50:1). Also, include a "no crosslinker" control.
-
Initiate Reaction: Add the calculated volume of the crosslinker stock solution to each protein solution.
-
Incubate: Incubate the reactions at room temperature for 30 minutes.
-
Quench Reaction: Stop the reaction by adding a primary amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM. This will consume any unreacted NHS esters.
-
Analyze: Analyze the samples by SDS-PAGE to observe the formation of crosslinked species and check for high molecular weight aggregates.
Protocol 2: Screening for Optimal Buffer pH
This protocol helps determine the best pH for your crosslinking reaction.
-
Prepare Buffers: Prepare a set of amine-free buffers with different pH values (e.g., MES pH 6.0, PBS pH 7.0, HEPES pH 8.0, Borate pH 9.0).
-
Prepare Protein: Dialyze or exchange your protein into each of the prepared buffers. Adjust the protein concentration to be consistent across all samples (e.g., 1 mg/mL).
-
Perform Crosslinking: For each pH condition, perform the crosslinking reaction using a molar ratio that you have previously determined to be suboptimal (to better visualize improvements) or a standard 20:1 ratio.
-
Incubate and Quench: Follow the incubation and quenching steps as described in Protocol 1.
-
Analyze: Use SDS-PAGE and, if available, a method to quantify aggregation (like dynamic light scattering or size exclusion chromatography) to determine which pH condition yields the best results.
Quantitative Data Summary
The following table summarizes typical starting points and ranges for key reaction parameters. The optimal conditions will be protein-dependent and should be determined empirically.
| Parameter | Recommended Starting Point | Typical Range | Rationale |
| Protein Concentration | 1 mg/mL | 0.1 - 5 mg/mL | Higher concentrations can lead to increased intermolecular crosslinking and aggregation. |
| Crosslinker:Protein Molar Ratio | 20:1 | 5:1 - 100:1 | A higher ratio increases crosslinking but also the risk of aggregation. |
| Reaction pH | 7.4 | 7.0 - 9.0 | NHS ester reaction with primary amines is most efficient in this pH range. |
| Reaction Temperature | Room Temperature (20-25°C) | 4°C - 25°C | Lower temperatures can slow the reaction and may reduce aggregation for unstable proteins. |
| Reaction Time | 30 minutes | 15 min - 2 hours | Shorter times may be sufficient and can limit the extent of aggregation. |
| Quenching Agent | 50 mM Tris-HCl | 20 - 100 mM Tris or Glycine | Quenches unreacted NHS esters to stop the reaction. |
Visual Guides
Caption: Workflow for this compound crosslinking.
Caption: Troubleshooting logic for protein aggregation.
Technical Support Center: Optimizing Bis-PEG6-NHS Ester Reactions
Welcome to the technical support center for Bis-PEG6-NHS ester reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable advice for successful conjugation experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for a this compound reaction?
A1: The ideal incubation time depends on several factors, including the concentration of your reactants, the reaction temperature, and the pH of the buffer. A common starting point is to incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.[1] For more specific optimization, especially when working with sensitive proteins or when trying to control the degree of labeling, it is recommended to perform a time-course experiment.[2]
Q2: What is the recommended buffer for this reaction?
A2: It is crucial to use an amine-free buffer to prevent competition with your target molecule.[1][3] Recommended buffers include phosphate-buffered saline (PBS) at a pH of 7.2-8.0, or carbonate/bicarbonate, HEPES, and borate buffers at a pH of 7-9.[1] The reaction between an NHS ester and a primary amine is most efficient in the pH range of 7.2 to 8.5.
Q3: How does pH affect the reaction?
A3: The pH of the reaction is a critical parameter. While a slightly alkaline pH (7.2-8.5) is necessary to ensure the primary amine of your target molecule is deprotonated and nucleophilic, a higher pH will also accelerate the hydrolysis of the NHS ester, which is a competing side reaction that reduces conjugation efficiency.
Q4: How should I prepare and store my this compound?
A4: this compound is sensitive to moisture and should be stored at -20°C with a desiccant. Before use, allow the vial to equilibrate to room temperature to prevent condensation. It is recommended to dissolve the reagent in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Do not prepare aqueous stock solutions for storage as the NHS ester moiety readily hydrolyzes.
Q5: How can I stop (quench) the reaction?
A5: The reaction can be quenched by adding a buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50mM and incubating for 15-30 minutes at room temperature. This will consume any unreacted NHS ester. Alternatively, the reaction can be stopped by removing the unreacted crosslinker using a desalting column or dialysis.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation Yield | Hydrolysis of this compound: The reagent may have been exposed to moisture during storage or handling. | Ensure proper storage of the reagent at -20°C with a desiccant. Always allow the vial to warm to room temperature before opening. Prepare fresh solutions in anhydrous DMSO or DMF immediately before use. |
| Incorrect Buffer: The buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule. | Use a non-amine-containing buffer such as PBS, HEPES, or borate within the recommended pH range of 7.2-8.5. | |
| Suboptimal pH: The pH is too low, resulting in protonated (unreactive) amines on the target molecule, or too high, leading to rapid hydrolysis of the NHS ester. | Verify and adjust the pH of your reaction buffer to the optimal range of 7.2-8.5. | |
| Insufficient Molar Excess: The amount of this compound is not sufficient to achieve the desired level of conjugation. | Optimize the molar ratio of the crosslinker to your target molecule. A 10- to 20-fold molar excess of the NHS ester is a common starting point. | |
| Protein Precipitation | High Concentration of Organic Solvent: The addition of the this compound dissolved in an organic solvent causes the protein to precipitate. | Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture does not exceed 10%. |
| Hydrophobicity of the Conjugate: The properties of the conjugated molecule may lead to aggregation. | The PEG6 spacer in this compound is designed to be hydrophilic and improve the solubility of conjugates, which should minimize this issue. If precipitation persists, consider optimizing the degree of labeling. | |
| Lack of Reproducibility | Inconsistent Reagent Activity: The activity of the this compound varies between experiments due to moisture exposure. | Adhere strictly to proper storage and handling procedures. Use fresh aliquots of the reagent for each experiment if possible. |
| Variations in Reaction Conditions: Minor differences in pH, temperature, or incubation time can lead to different outcomes. | Carefully control and document all reaction parameters for each experiment to ensure consistency. |
Quantitative Data Summary
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Balances amine reactivity and NHS ester stability. |
| Temperature | 4°C or Room Temperature | 4°C for longer incubations and sensitive proteins. |
| Incubation Time | 30 min (RT) - 2 hours (4°C) | Should be optimized for the specific application. |
| Molar Excess of NHS Ester | 10 to 20-fold | A starting point for optimization. |
| Quenching Agent Conc. | 20 - 50 mM (Tris or Glycine) | To stop the reaction. |
Table 2: NHS Ester Half-life in Aqueous Solution
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4 - 5 hours |
| 8.6 | 4°C | 10 minutes |
This data highlights the importance of pH control in minimizing the competing hydrolysis reaction.
Experimental Protocols
Protocol 1: General Protein Crosslinking with this compound
-
Prepare Protein Solution: Dissolve the protein in an amine-free conjugation buffer (e.g., PBS, pH 7.5) at a concentration of 0.1 mM.
-
Prepare Crosslinker Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to create a stock solution (e.g., 250 mM).
-
Initiate Reaction: Add the crosslinker stock solution to the protein solution to achieve the desired final concentration (a 10-fold molar excess is a good starting point).
-
Incubate: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.
-
Quench Reaction: Add a quenching buffer (e.g., 1 M Tris, pH 7.5) to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, non-reacted crosslinker and byproducts by size-exclusion chromatography or dialysis.
Visualizations
References
Validation & Comparative
A Comparative Guide to Validating Protein Crosslinking with Bis-PEG6-NHS Ester by SDS-PAGE
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bis-PEG6-NHS ester with alternative crosslinking agents, supported by experimental data and detailed protocols for validation using Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).
Introduction to Protein Crosslinking
Chemical crosslinking is a powerful technique used to study protein-protein interactions, protein conformation, and to stabilize protein complexes. Homobifunctional N-hydroxysuccinimide (NHS) ester crosslinkers, such as this compound, are widely used due to their ability to efficiently react with primary amines (lysine residues and N-termini) on proteins, forming stable amide bonds. The choice of crosslinker is critical and depends on factors like spacer arm length, solubility, and cell membrane permeability.
Comparison of this compound with Alternative Crosslinkers
This compound offers distinct advantages due to its polyethylene glycol (PEG) spacer. The PEG linker enhances the hydrophilicity and solubility of the crosslinker and the resulting conjugate, which can reduce aggregation and improve biocompatibility.[1] Below is a comparison with common non-PEGylated and a shorter-chain PEGylated homobifunctional NHS ester crosslinker.
| Feature | This compound | DSS (Disuccinimidyl suberate) | BS3 (Bis(sulfosuccinimidyl) suberate) | Bis-PEG2-NHS Ester |
| Spacer Arm Length | ~29.0 Å | 11.4 Å | 11.4 Å | ~15.8 Å |
| Solubility | High water solubility | Water-insoluble (requires organic solvent like DMSO or DMF)[2][3] | Water-soluble[2][3] | High water solubility |
| Cell Membrane Permeability | Impermeable | Permeable | Impermeable | Impermeable |
| Reactive Groups | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester | Sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester | N-hydroxysuccinimide (NHS) ester |
| Target Functional Groups | Primary amines (-NH2) | Primary amines (-NH2) | Primary amines (-NH2) | Primary amines (-NH2) |
| Key Advantages | Increased hydrophilicity, reduced aggregation, improved biocompatibility. The longer PEG chain can better capture protein dynamics. | Useful for intracellular crosslinking. | Ideal for cell surface crosslinking without perturbing cell membranes. | Enhanced hydrophilicity with a shorter spacer arm. |
| Considerations | The longer, flexible spacer may result in a broader range of crosslinked distances. | The hydrophobic nature can sometimes lead to aggregation. | The charged sulfo-groups prevent it from crossing the cell membrane. | May not be long enough to capture interactions between distant sites. |
A systematic comparison between methylene backbone (like in DSS/BS3) and PEG backbone crosslinkers has shown that PEGylated crosslinkers, such as Bis-PEG(2)-NHS ester, can capture a greater number of crosslinking sites and are superior for analyzing protein dynamic conformations both in vitro and in vivo. The polarity of the PEG backbone enhances the accessibility of the crosslinker to the protein surface.
Experimental Protocol: Validation of this compound Crosslinking by SDS-PAGE
This protocol outlines the general steps for crosslinking a protein with this compound and analyzing the results by SDS-PAGE. Optimization of protein and crosslinker concentrations is recommended for each specific system.
Materials
-
Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES) at pH 7-9.
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine)
-
SDS-PAGE loading buffer (e.g., Laemmli buffer)
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
Protein staining solution (e.g., Coomassie Brilliant Blue) and destaining solution
Procedure
-
Protein Preparation:
-
Prepare the protein sample in an amine-free buffer such as PBS at a concentration of approximately 0.1-2 mg/mL. Buffers containing primary amines like Tris or glycine will compete with the crosslinking reaction and should be avoided.
-
-
Crosslinker Stock Solution Preparation:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF. The NHS-ester moiety is susceptible to hydrolysis, so do not store the stock solution.
-
-
Crosslinking Reaction:
-
Add the this compound stock solution to the protein solution to achieve the desired final concentration. A 10- to 50-fold molar excess of the crosslinker over the protein is a common starting point.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
-
Quenching the Reaction:
-
Stop the crosslinking reaction by adding the quenching buffer to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature. The primary amines in the quenching buffer will react with and consume any excess NHS esters.
-
-
Sample Preparation for SDS-PAGE:
-
Add an equal volume of 2x SDS-PAGE loading buffer to the quenched reaction mixture.
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE Analysis:
-
Load the prepared samples onto an SDS-PAGE gel, including a lane with the un-crosslinked protein as a control.
-
Run the gel according to standard procedures.
-
After electrophoresis, stain the gel with Coomassie Brilliant Blue or another suitable protein stain to visualize the protein bands.
-
-
Data Interpretation:
-
Successful crosslinking will result in the appearance of new, higher molecular weight bands corresponding to dimers, trimers, and other oligomers of the target protein. The un-crosslinked monomer band should decrease in intensity. The extent of crosslinking can be estimated by comparing the band intensities of the monomer and the crosslinked species.
-
Visualization of Experimental Workflow and Chemical Principles
To better illustrate the processes described, the following diagrams have been generated.
Caption: Workflow for validating protein crosslinking by SDS-PAGE.
Caption: Chemical principle of protein crosslinking with this compound.
References
A Guide to Mass Spectrometry Analysis of Proteins Crosslinked with Bis-PEG6-NHS Ester
For researchers, scientists, and drug development professionals venturing into the structural analysis of proteins and their complexes, chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique. This guide provides a comprehensive comparison of Bis-PEG6-NHS ester with alternative crosslinking reagents, supported by experimental data and detailed protocols to inform your experimental design.
Performance Comparison of Crosslinking Reagents
The choice of crosslinking reagent is critical and can significantly impact the outcome of an XL-MS experiment. Here, we compare this compound, a hydrophilic, polyethylene glycol (PEG)-based crosslinker, with commonly used alternatives: the conventional non-PEGylated crosslinkers Disuccinimidyl suberate (DSS) and its water-soluble analog Bis(sulfosuccinimidyl) suberate (BS3), and the MS-cleavable reagent Disuccinimidyl sulfoxide (DSSO).
While direct comparative data for this compound is limited, studies on similar PEGylated crosslinkers like BS(PEG)2 provide valuable insights into their performance relative to traditional reagents like DSS and BS3.
| Feature | This compound (Inferred from BS(PEG)2 data) | DSS (Disuccinimidyl suberate) | BS3 (Bis(sulfosuccinimidyl) suberate) | DSSO (Disuccinimidyl sulfoxide) |
| Spacer Arm | PEGylated, hydrophilic | Hydrocarbon, hydrophobic | Hydrocarbon, hydrophilic (sulfonated) | Sulfoxide-containing, MS-cleavable |
| Solubility | High aqueous solubility.[1][2] | Low aqueous solubility (requires organic solvent).[3] | High aqueous solubility.[3][4] | Moderate aqueous solubility. |
| Cell Membrane Permeability | Permeable (for in vivo crosslinking). | Permeable. | Impermeable (ideal for cell-surface crosslinking). | Permeable. |
| Crosslinking Efficiency | Potentially higher due to increased solubility and reduced aggregation, allowing for higher effective concentrations. | Limited by lower solubility. | Good efficiency in aqueous buffers. | Good efficiency. |
| Identification of Dynamic Regions | Superior ability to capture inter-domain dynamics of proteins. | Less effective in capturing dynamic conformations. | Similar to DSS in capturing dynamics. | Effective, with the added benefit of MS-cleavability. |
| Number of Identified Crosslinks | Generally higher, especially for dynamic proteins and in vivo studies. | Generally lower compared to PEGylated counterparts in dynamic systems. | Similar to DSS. | Can be high, particularly with specialized MSn analysis methods. |
| False Discovery Rate (FDR) | FDR estimation is crucial and can be performed using target-decoy strategies. | Standard FDR estimation methods are applicable. | Standard FDR estimation methods are applicable. | MS-cleavability can aid in confident identification and potentially lower FDR. |
| Data Analysis Complexity | Standard XL-MS software can be used. | Standard XL-MS software can be used. | Standard XL-MS software can be used. | Requires software that can handle MS-cleavable data and MSn spectra. |
Experimental Protocols
A successful XL-MS experiment relies on a well-designed and executed protocol. Below are detailed methodologies for protein crosslinking using this compound and the subsequent mass spectrometry analysis.
Protocol 1: In Vitro Crosslinking of Purified Proteins with this compound
Materials:
-
Purified protein sample (in an amine-free buffer like PBS or HEPES, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
C18 desalting column
Procedure:
-
Protein Preparation:
-
Ensure the protein sample is in an amine-free buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5). The presence of primary amines in the buffer (like Tris or glycine) will quench the NHS-ester reaction.
-
Adjust the protein concentration to 0.1-1 mg/mL.
-
-
Crosslinker Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a 10-25 mM stock solution. Do not store the stock solution as NHS esters are moisture-sensitive.
-
-
Crosslinking Reaction:
-
Add the this compound stock solution to the protein sample to achieve a final concentration of 0.5-2 mM. The optimal crosslinker-to-protein molar ratio should be empirically determined.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
-
Quenching:
-
Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Sample Preparation for Mass Spectrometry:
-
Denature the crosslinked protein by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 37°C.
-
Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.
-
Dilute the sample with an appropriate buffer (e.g., 100 mM Tris-HCl, pH 8.5) to reduce the urea concentration to less than 2 M.
-
Digest the protein with trypsin (typically at a 1:50 enzyme-to-protein ratio) overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the peptide mixture with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 column according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
Protocol 2: Mass Spectrometry Analysis and Data Processing
Procedure:
-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in a solution of 0.1% formic acid in water.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) is recommended.
-
Set up a data-dependent acquisition (DDA) method to acquire MS/MS spectra of the most intense precursor ions.
-
-
Data Analysis:
-
Use specialized XL-MS search software (e.g., pLink, MeroX, xiSEARCH) to identify crosslinked peptides from the raw MS data.
-
The search parameters should include the mass of the this compound crosslinker and the specificity of the reaction (e.g., lysine residues and protein N-termini).
-
Estimate the False Discovery Rate (FDR) using a target-decoy database approach to ensure the confidence of the identified crosslinks.
-
Visualizing Workflows and Relationships
To better illustrate the experimental process and the comparative aspects of different crosslinkers, the following diagrams are provided.
References
- 1. False discovery rate estimation and heterobifunctional cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A General Method for Targeted Quantitative Cross-Linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Quantitative cross-linking/mass spectrometry reveals subtle protein conformational changes - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Bis-PEG6-NHS Ester and BS3 Crosslinkers for Biological Research
In the realm of chemical biology and drug development, the selection of an appropriate crosslinking agent is paramount for elucidating protein-protein interactions, stabilizing protein complexes, and constructing antibody-drug conjugates. Among the myriad of available reagents, Bis-PEG6-NHS ester and Bis(sulfosuccinimidyl) suberate (BS3) are two widely utilized homobifunctional crosslinkers that target primary amines. This guide provides an in-depth, objective comparison of their performance, supported by structural data and detailed experimental protocols to aid researchers in making an informed decision for their specific applications.
Executive Summary
Both this compound and BS3 are effective amine-reactive crosslinkers that form stable amide bonds. The primary distinction lies in the nature of their spacer arms. BS3 possesses a simple alkyl chain with sulfonate groups on the N-hydroxysuccinimide (NHS) rings, rendering it highly water-soluble and membrane-impermeable. In contrast, this compound features a flexible hexaethylene glycol (PEG) spacer, which not only enhances water solubility but also imparts unique characteristics such as reduced aggregation of conjugates and potentially better preservation of protein dynamics. The choice between these two crosslinkers will largely depend on the specific requirements of the experiment, including the desired spacer length, solubility, and the biological environment in which the crosslinking is to occur.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters of this compound and BS3 to facilitate a direct comparison.
| Feature | This compound | BS3 (Bis(sulfosuccinimidyl) suberate) |
| Molecular Weight | 576.55 g/mol [1] | 572.43 g/mol (disodium salt)[2] |
| Spacer Arm Length | ~29.1 Å | 11.4 Å[2] |
| Reactive Groups | N-hydroxysuccinimide (NHS) ester | Sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester |
| Target Functional Group | Primary amines (-NH2) | Primary amines (-NH2) |
| Water Solubility | Hydrophilic PEG spacer increases solubility in aqueous media[3][4] | Soluble in water up to ~100 mM |
| Membrane Permeability | Generally considered membrane-impermeable due to hydrophilicity | Membrane-impermeable due to charged sulfonate groups |
| Cleavability | Non-cleavable | Non-cleavable |
Chemical Structures and Reaction Mechanism
Both crosslinkers share the same reactive ends, NHS esters, which react with primary amines found on lysine residues and the N-terminus of proteins. The reaction proceeds via nucleophilic acyl substitution, forming a stable amide bond and releasing N-hydroxysuccinimide or its sulfonated form.
The reaction mechanism for both crosslinkers with a primary amine on a protein is illustrated below.
Experimental Protocols
Detailed methodologies for protein crosslinking using either this compound or BS3 are provided below. These protocols serve as a starting point and may require optimization based on the specific proteins and experimental conditions.
General Protein Crosslinking Workflow
The logical flow of a typical protein crosslinking experiment is outlined in the following diagram.
References
A Head-to-Head Comparison: Bis-PEG6-NHS Ester vs. DSS Crosslinker for Bioconjugation
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of crosslinking reagent is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed, evidence-based comparison of two widely used amine-reactive homobifunctional crosslinkers: Bis-PEG6-NHS ester and Disuccinimidyl Suberate (DSS). We delve into their fundamental properties, comparative performance, and provide detailed experimental protocols to inform your selection process.
At their core, both this compound and DSS are designed to covalently link molecules by reacting with primary amines (-NH2), such as those found on the side chains of lysine residues and the N-termini of proteins. This reaction forms a stable amide bond. Despite this shared reactivity, their distinct chemical structures, primarily the nature of their spacer arms, give rise to significant differences in their physicochemical properties and performance in various applications.
Key Differentiators: A Tale of Two Spacers
The primary distinction between this compound and DSS lies in their spacer arms. DSS possesses a simple, hydrophobic 8-carbon alkyl chain, while this compound features a hydrophilic hexaethylene glycol (PEG) chain. This fundamental difference has profound implications for solubility, cell permeability, and the overall characteristics of the resulting conjugate.
The hydrophilic PEG spacer of this compound enhances the water solubility of the crosslinker and the resulting conjugate.[1][2][3] This is a significant advantage when working with sensitive proteins that may be prone to aggregation in the presence of organic solvents, which are often required to dissolve DSS.[4] Furthermore, the PEG chain can impart improved biocompatibility and reduce non-specific interactions, which is particularly beneficial for in vivo applications.
Conversely, the hydrophobic nature of DSS allows it to readily permeate cell membranes, making it a suitable choice for intracellular crosslinking.[4] However, this hydrophobicity necessitates the use of organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for initial dissolution, which may not be compatible with all biological samples.
Performance Comparison: Insights from Experimental Data
While direct head-to-head quantitative data for this compound versus DSS is limited in publicly available literature, studies comparing similar PEGylated and non-PEGylated crosslinkers provide valuable insights into their expected performance. A study systematically comparing a PEG-based crosslinker (BS(PEG)2) with DSS/BS3 (a water-soluble analog of DSS) in cross-linking mass spectrometry revealed the superior performance of the PEGylated crosslinker in studying protein structure and dynamics. The PEG-based crosslinker was able to capture a greater number of cross-linking sites, particularly in dynamic protein regions. This was attributed to the enhanced solubility and the unique polarity distribution of the PEG backbone, which increases the accessibility of the crosslinker to the protein surface.
A key practical advantage of PEGylated crosslinkers highlighted in experimental settings is the ability to use them at significantly higher concentrations compared to their hydrophobic counterparts. The hydrophobicity of DSS limits its maximum effective concentration to around 0.25 mM, whereas PEGylated crosslinkers like BS(PEG)2 can be used at concentrations as high as 2 mM, leading to a greater coverage of cross-links.
The following tables summarize the key properties and performance characteristics of this compound and DSS based on available data.
Table 1: Physicochemical Properties
| Property | This compound | DSS (Disuccinimidyl Suberate) |
| Chemical Structure | Two NHS esters linked by a hexaethylene glycol (PEG6) spacer | Two NHS esters linked by an 8-carbon alkyl spacer |
| Molecular Weight | ~576.55 g/mol | ~368.35 g/mol |
| Spacer Arm Length | ~27.8 Å | ~11.4 Å |
| Solubility | Soluble in aqueous buffers and organic solvents (e.g., DMSO) | Insoluble in water; requires organic solvent (e.g., DMSO, DMF) for dissolution |
| Cell Permeability | Generally considered low due to hydrophilicity | High; readily crosses cell membranes |
| Reactive Groups | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester |
| Target Functional Group | Primary amines (-NH2) | Primary amines (-NH2) |
Table 2: Performance Characteristics
| Characteristic | This compound (inferred from PEGylated crosslinker data) | DSS (Disuccinimidyl Suberate) |
| Crosslinking Efficiency | Potentially higher, especially for dynamic protein conformations, due to better accessibility. | Effective for stable protein complexes. |
| Protein Aggregation | Reduced tendency for conjugate aggregation due to the hydrophilic PEG spacer. | May induce or fail to prevent aggregation of hydrophobic proteins. |
| Biocompatibility | Generally higher due to the biocompatible nature of PEG. | Lower biocompatibility compared to PEGylated crosslinkers. |
| Immunogenicity | Lower immunogenic potential of the conjugate. | The crosslinker itself is not highly immunogenic, but the conjugate may be. |
| In Vivo Applications | Favorable due to increased solubility, stability, and reduced immunogenicity. | Less ideal for in vivo applications requiring high solubility and low aggregation. |
| Intracellular Crosslinking | Limited by low cell membrane permeability. | Well-suited for crosslinking proteins within cells. |
Experimental Protocols
Detailed methodologies are crucial for successful and reproducible crosslinking experiments. Below are representative protocols for protein crosslinking using this compound and DSS.
Protocol 1: General Protein Crosslinking with this compound
Materials:
-
This compound
-
Anhydrous DMSO
-
Protein sample in an amine-free buffer (e.g., PBS, HEPES, Borate) at pH 7.2-8.5
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)
-
Desalting column or dialysis cassette
Procedure:
-
Prepare Stock Solution: Immediately before use, prepare a 10-25 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Protein Sample: Ensure the protein sample is in an amine-free buffer. If necessary, exchange the buffer using a desalting column or dialysis. The protein concentration should ideally be >1 mg/mL.
-
Crosslinking Reaction: Add the this compound stock solution to the protein sample to achieve the desired final concentration (typically a 10- to 50-fold molar excess of the crosslinker over the protein).
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Remove Excess Reagent: Remove non-reacted crosslinker and byproducts by using a desalting column or dialysis against an appropriate buffer.
Protocol 2: Intracellular Protein Crosslinking with DSS
Materials:
-
DSS (Disuccinimidyl Suberate)
-
Anhydrous DMSO or DMF
-
Cell suspension or adherent cells in an amine-free buffer (e.g., PBS) at pH 7.2-8.5
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)
-
Cell lysis buffer
-
Protease inhibitors
Procedure:
-
Prepare Stock Solution: Immediately before use, dissolve DSS in anhydrous DMSO or DMF to a concentration of 10-25 mM.
-
Prepare Cells:
-
For suspension cells, wash the cells with ice-cold PBS to remove any amine-containing media. Resuspend the cells in PBS at the desired concentration.
-
For adherent cells, wash the culture plate with ice-cold PBS.
-
-
Crosslinking Reaction: Add the DSS stock solution to the cell suspension or overlay the adherent cells to a final concentration of 1-5 mM.
-
Incubation: Incubate for 30 minutes at room temperature. For some applications, incubation on ice may be preferred to reduce enzymatic activity.
-
Quench Reaction: Terminate the reaction by adding quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Cell Lysis:
-
For suspension cells, pellet the cells by centrifugation and proceed with your standard cell lysis protocol.
-
For adherent cells, remove the quenching solution and add cell lysis buffer directly to the plate.
-
-
Downstream Analysis: The crosslinked protein lysate is now ready for downstream applications such as immunoprecipitation and Western blotting.
Visualizing the Concepts
To further clarify the differences and applications of these crosslinkers, the following diagrams illustrate their chemical structures, a typical crosslinking workflow, and a conceptual comparison of their key features.
References
The Balancing Act: How PEG Chain Length in Crosslinkers Dictates Bioconjugate Performance
For researchers, scientists, and drug development professionals, the selection of a polyethylene glycol (PEG) chain length in a crosslinker is a critical decision that profoundly influences the therapeutic efficacy, safety, and pharmacokinetic profile of bioconjugates. The covalent attachment of PEG chains, a process known as PEGylation, is a widely adopted strategy to enhance the properties of proteins, peptides, and antibody-drug conjugates (ADCs). The length of the PEG spacer arm is a key determinant of the physicochemical and biological characteristics of the resulting molecule. This guide provides an objective comparison of different PEG chain lengths, supported by experimental data, to inform the rational design of next-generation biotherapeutics.
Generally, longer PEG chains lead to a greater increase in the hydrodynamic size of the bioconjugate, which can prolong its circulation half-life and reduce its immunogenicity.[1] However, this can also lead to decreased biological activity due to steric hindrance.[1] Conversely, shorter PEG chains may have a lesser impact on pharmacokinetics but can be advantageous in situations where minimizing steric hindrance is crucial.[1] This guide delves into the nuanced effects of PEG chain length on various bioconjugation outcomes.
Impact on Physicochemical Properties
The length of the PEG chain directly influences fundamental physicochemical properties such as solubility, stability, and aggregation. The inherent hydrophilicity of the PEG polymer can improve the solubility and stability of bioconjugates, especially those carrying hydrophobic payloads.[1] Longer PEG chains can be more effective at masking hydrophobic regions on a protein's surface, thereby preventing aggregation.[1]
| Property | Short PEG Chain (e.g., PEG2-PEG12) | Medium PEG Chain (e.g., PEG24-PEG48) | Long PEG Chain (e.g., PEG > 48) |
| Solubility | Moderate improvement | Significant improvement | Maximum improvement, especially for hydrophobic molecules |
| Stability | May offer some protection against proteolysis | Enhanced stability against enzymatic degradation and aggregation | Superior stability, but may decrease conformational stability of the protein |
| Steric Hindrance | Minimal steric hindrance, preserving biological activity | Moderate steric hindrance, potential for reduced binding affinity | Significant steric hindrance, may mask binding sites and reduce potency |
| Hydrodynamic Size | Small increase | Moderate increase | Large increase, significantly impacting pharmacokinetics |
Influence on Biological Performance
The biological performance of a bioconjugate is a delicate balance between its desired therapeutic action and its interaction with the biological environment. The length of the PEG crosslinker plays a pivotal role in modulating this balance.
Pharmacokinetics and Biodistribution
The molecular weight and hydrodynamic radius imparted by the PEG chain directly influence the renal clearance and in vivo distribution of a bioconjugate. Longer PEG chains increase the hydrodynamic volume, leading to reduced renal clearance and a longer circulation half-life. Conversely, shorter PEG chains result in more rapid clearance. The choice of PEG chain length can therefore be tailored to achieve the desired pharmacokinetic profile for a specific therapeutic application.
| Parameter | Short PEG Chain | Medium PEG Chain | Long PEG Chain |
| Circulation Half-life | Shorter | Intermediate | Longer |
| Renal Clearance | Faster | Slower | Slowest (for molecules below the renal filtration threshold) |
| Tissue Accumulation | May have broader tissue distribution | Can be tuned for specific tissue targeting | May lead to accumulation in organs of the reticuloendothelial system (RES) like the liver and spleen |
Immunogenicity
PEGylation is a well-established method for reducing the immunogenicity of therapeutic proteins. The hydrophilic PEG chain creates a protective layer that shields the protein from recognition by the immune system. Longer PEG chains generally provide more effective shielding. However, it is important to note that anti-PEG antibodies can still be generated, and the immune response can be dependent on the molecular weight of the PEG.
| Aspect | Short PEG Chain | Medium PEG Chain | Long PEG Chain |
| Immune Shielding | Partial shielding | Good shielding | Excellent shielding |
| Potential for Anti-PEG Antibodies | Lower potential | Moderate potential | Higher potential, dependent on protein immunogenicity and PEG size |
Biological Activity
A critical consideration in choosing a PEG chain length is its impact on the biological activity of the conjugated molecule. While longer PEG chains can offer benefits in terms of pharmacokinetics and immunogenicity, they can also create steric hindrance that impedes the interaction of the bioconjugate with its target. This can lead to a reduction in in vitro potency. The optimal PEG length must balance these competing factors to achieve the desired therapeutic index.
Experimental Protocols
To empirically determine the optimal PEG chain length for a specific application, a systematic comparison is recommended.
General Protein PEGylation Protocol
Objective: To covalently attach PEG chains of varying lengths to a target protein.
Materials:
-
Target protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Amine-reactive PEG crosslinkers with different chain lengths (e.g., NHS-PEGn-Maleimide)
-
Reducing agent (if targeting cysteines), e.g., TCEP
-
Quenching solution (e.g., Tris or glycine)
-
Purification system (e.g., size-exclusion chromatography or ion-exchange chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If targeting cysteine residues, pre-treat the protein with a reducing agent like TCEP to reduce disulfide bonds.
-
PEGylation Reaction: Add the PEG crosslinker to the protein solution at a specific molar excess (e.g., 5 to 20-fold). The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature or 4°C for 1-2 hours.
-
Quenching: Stop the reaction by adding a quenching solution to consume the unreacted crosslinker.
-
Purification: Remove excess PEG crosslinker and unreacted protein using a suitable chromatography method.
-
Characterization: Analyze the PEGylated protein using SDS-PAGE to visualize the increase in molecular weight and use techniques like mass spectrometry to confirm the degree of PEGylation.
In Vitro Cytotoxicity Assay for ADCs
Objective: To assess the impact of PEG linker length on the potency of an antibody-drug conjugate.
Materials:
-
Target cancer cell line
-
ADCs with varying PEG linker lengths
-
Cell culture medium and supplements
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs with different PEG linker lengths in cell culture medium.
-
Incubation: Add the ADC dilutions to the cells and incubate for a period that allows for internalization and payload-induced cell death (typically 72-96 hours).
-
Viability Assessment: Measure cell viability using a suitable assay according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the ADC concentration and determine the IC50 (half-maximal inhibitory concentration) for each ADC.
Pharmacokinetic Study in Rodents
Objective: To evaluate the effect of PEG linker length on the circulation half-life of a bioconjugate.
Procedure:
-
Animal Model: Use healthy mice or rats for the study.
-
Administration: Administer the bioconjugates with varying PEG linker lengths intravenously at a defined dose.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.
-
Sample Processing: Isolate plasma from the blood samples.
-
Quantification: Quantify the concentration of the bioconjugate in the plasma using an appropriate method, such as ELISA for protein-based conjugates.
-
Data Analysis: Plot the plasma concentration versus time and determine pharmacokinetic parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC).
Visualizing the Concepts
To better understand the relationships and workflows discussed, the following diagrams are provided.
Caption: Experimental workflow for comparing PEG crosslinkers.
Caption: ADC mechanism of action influenced by PEG linker.
References
Characterization of Bis-PEG6-NHS Ester Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bis-PEG6-NHS ester conjugates with alternative crosslinking agents. The information presented is intended to assist researchers in selecting the optimal reagent for their specific bioconjugation needs, with a focus on performance, stability, and experimental considerations.
Introduction to this compound
This compound is a homobifunctional crosslinker widely used in bioconjugation.[1] It features two N-hydroxysuccinimide (NHS) ester reactive groups at either end of a 6-unit polyethylene glycol (PEG) spacer. The NHS esters react specifically with primary amines (e.g., on lysine residues or the N-terminus of proteins) under physiological to slightly alkaline conditions (pH 7.2-8.5) to form stable amide bonds.[2][3] The hydrophilic PEG6 spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous solutions, which can be advantageous when working with hydrophobic molecules.[4]
Performance Comparison with Alternatives
The choice of a crosslinker significantly impacts the characteristics of the resulting bioconjugate. This section compares this compound to alternatives with varying PEG spacer lengths and to non-PEGylated crosslinkers.
Impact of PEG Spacer Length
The length of the PEG spacer can influence conjugation efficiency, stability, and the pharmacokinetic properties of the final conjugate, particularly in applications like antibody-drug conjugates (ADCs).
| Feature | Bis-PEG(n)-NHS Ester (Short n, e.g., 2, 4) | This compound | Bis-PEG(n)-NHS Ester (Long n, e.g., 12, 24) | Non-PEGylated (e.g., DSS, BS3) |
| Solubility | Moderate | Good | Excellent | Low (DSS) to Good (BS3) |
| Conjugation Efficiency (DAR) | Can be lower due to steric hindrance | Potentially optimal for accessible sites | Can be higher for sterically hindered sites, but may decrease with very long chains | High for accessible sites |
| Stability of Conjugate | High (stable amide bond) | High (stable amide bond) | High (stable amide bond) | High (stable amide bond) |
| Hydrolysis Rate of Reagent | Generally fast, pH-dependent | Generally fast, pH-dependent | Generally fast, pH-dependent | Fast, pH-dependent |
| Flexibility | Moderate | Good | High | Low |
| Immunogenicity | Low | Low | Low | Potentially higher |
| Applications | Small molecule conjugation, intramolecular crosslinking | General protein-protein conjugation, ADC development | Bridging distant sites, improving PK of ADCs | Proximity mapping, stabilizing protein complexes |
Note: Drug-to-Antibody Ratio (DAR) is a measure of the number of drug molecules conjugated to an antibody.
Studies on ADCs have suggested that intermediate PEG spacer lengths, such as PEG6, PEG8, and PEG12, can result in higher drug loading compared to shorter (PEG4) or very long (PEG24) spacers. Longer PEG chains have been shown to improve the pharmacokinetic profile of ADCs by reducing clearance and increasing overall exposure.
Comparison with Other Reactive Chemistries
While this guide focuses on NHS esters, it is important to be aware of other crosslinking chemistries available.
| Feature | NHS Esters (e.g., Bis-PEG6-NHS) | Maleimides | Photo-reactive (e.g., Diazirines) |
| Target Residue | Primary amines (Lysine, N-terminus) | Thiols (Cysteine) | Non-specific C-H, N-H, O-H, S-H bonds |
| Specificity | High for primary amines | High for thiols | Low (captures transient interactions) |
| Reaction Control | Spontaneous at physiological pH | Spontaneous at physiological pH | Temporally controlled by UV light |
| Resulting Linkage | Stable amide bond | Stable thioether bond | Covalent bond |
Experimental Protocols
Successful conjugation with this compound requires careful attention to experimental conditions to maximize efficiency and minimize hydrolysis of the NHS esters.
General Protocol for Protein-Protein Conjugation
-
Buffer Preparation: Use an amine-free buffer at a pH between 7.2 and 8.5, such as phosphate-buffered saline (PBS), borate buffer, or HEPES buffer. Avoid buffers containing primary amines like Tris, as they will compete with the target molecule for reaction with the NHS ester.
-
Reagent Preparation: Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent such as DMSO or DMF. Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive and will hydrolyze.
-
Reaction: Add the dissolved this compound to the protein solution. A molar excess of the crosslinker is typically required. The optimal ratio should be determined empirically for each specific application.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2 to 4 hours at 4°C.
-
Quenching: The reaction can be stopped by adding a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.
-
Purification: Remove excess, unreacted crosslinker and byproducts using size-exclusion chromatography (desalting column) or dialysis.
Visualizing Workflows and Concepts
Diagrams created using Graphviz can help to visualize the experimental processes and the relationships between different components.
Caption: General experimental workflow for protein conjugation using this compound.
Caption: Reaction pathway for NHS ester conjugation and the competing hydrolysis reaction.
Conclusion
This compound is a versatile and effective crosslinker for a wide range of bioconjugation applications. Its hydrophilic PEG6 spacer provides a good balance of solubility and flexibility. The choice of the optimal crosslinker, however, depends on the specific requirements of the experiment, including the nature of the molecules to be conjugated, the desired properties of the final conjugate, and the experimental conditions. For applications requiring modulation of pharmacokinetic properties, such as in ADC development, the length of the PEG spacer is a critical parameter to consider, with intermediate lengths like PEG6 often providing a favorable balance of properties. Careful consideration of the experimental protocol, particularly buffer composition and pH, is crucial for maximizing conjugation efficiency and obtaining reliable and reproducible results.
References
- 1. Item - Click Crosslinked PEG Hydrogels with Tunable Degradation - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 2. Chemical cross-linking in the structural analysis of protein assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. This compound - Creative Biolabs [creative-biolabs.com]
A Researcher's Guide to Determining the Degree of Labeling with Bis-PEG6-NHS Ester and Its Alternatives
For researchers, scientists, and drug development professionals, the precise covalent modification of proteins is a cornerstone of innovation. Whether for creating antibody-drug conjugates, developing diagnostic assays, or elucidating protein structure and function, the ability to control and quantify the extent of labeling is critical. This guide provides a comprehensive comparison of Bis-PEG6-NHS ester, a homobifunctional crosslinker, with other common labeling reagents. We present supporting experimental data, detailed protocols for determining the degree of labeling, and visual workflows to aid in your experimental design.
Executive Summary
This compound is a valuable tool for protein modification, offering a hydrophilic spacer arm to enhance solubility and reduce aggregation of conjugates.[1][2][3] It belongs to the widely used class of N-hydroxysuccinimide (NHS) esters, which efficiently react with primary amines on proteins to form stable amide bonds.[4][5] This guide compares the performance of this compound, as a representative homobifunctional NHS ester, with alternative crosslinking and labeling chemistries, including carbodiimide (EDC/NHS) coupling, heterobifunctional linkers (SMCC), and isothiocyanates. The choice of reagent will ultimately depend on the specific application, the functional groups available on the target molecule, and the desired properties of the final conjugate.
Quantitative Performance Comparison
The following tables summarize key performance indicators for this compound and its alternatives. It is important to note that labeling efficiency is influenced by numerous factors, including protein concentration, reagent-to-protein molar ratio, pH, reaction time, and temperature.
| Feature | This compound (Homobifunctional NHS Ester) | EDC/NHS Coupling | SMCC (Heterobifunctional) | Isothiocyanates (e.g., FITC) |
| Target Functional Groups | Primary amines (-NH₂) | Carboxyls (-COOH) and Primary amines (-NH₂) | Primary amines (-NH₂) and Sulfhydryls (-SH) | Primary amines (-NH₂) |
| Bond Formed | Amide | Amide | Amide and Thioether | Thiourea |
| Spacer Arm Length | ~28.1 Å | 0 Å (zero-length) | ~8.3 Å | Variable |
| Optimal Reaction pH | 7.2 - 8.5 | Activation: 4.5-6.0; Coupling: 7.2-8.5 | NHS reaction: 7.0-9.0; Maleimide reaction: 6.5-7.5 | 8.5 - 9.5 |
| Bond Stability | High | High | High | Very High |
Table 1: General Comparison of Protein Labeling Chemistries.
| Reagent/Method | Typical Molar Excess (Reagent:Protein) | Reported Labeling Efficiency/Degree of Labeling (DOL) | Key Considerations |
| Fluorescein NHS Ester on BSA | 6.5:1 | DOL ≈ 1.1 | Representative for homobifunctional NHS esters. Efficiency is protein-dependent. |
| EDC/NHS on Collagen | 10% - 100% concentration | Up to 52% amine reduction | "Zero-length" crosslinker, can lead to higher-order aggregates. |
| SMCC on siRNA-BSA | 2:1 to 40:1 | Effective conjugation observed across the range | Two-step reaction allows for more controlled conjugation. |
| FITC (Isothiocyanate) on Antibodies | Variable | Optimal F/P ratio typically 4-8 | Reaction is highly pH-dependent. |
Table 2: Quantitative Data on Labeling Efficiency.
Experimental Protocols
Determining the Degree of Labeling (DOL) for a Fluorescently Labeled Protein (General NHS Ester Protocol)
This spectrophotometric method is a common approach to determine the extent of labeling with a chromophoric NHS ester.
Materials:
-
Labeled protein conjugate (purified from excess labeling reagent)
-
Unlabeled protein (for baseline measurements)
-
Spectrophotometer
-
Quartz cuvettes
-
Appropriate buffer (e.g., PBS)
Procedure:
-
Purification of the Conjugate: It is crucial to remove all non-conjugated labeling reagent. This is typically achieved through size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the wavelength to scan a relevant range (e.g., 250 nm to 600 nm for a visible dye).
-
Blank Measurement: Use the buffer in which the protein conjugate is dissolved to zero the spectrophotometer.
-
Absorbance Measurement: Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀), corresponding to the protein absorbance, and at the maximum absorbance wavelength (λmax) of the dye.
-
Calculations:
-
Protein Concentration (M):
-
Protein Conc. (M) = [A₂₈₀ - (A_max * CF)] / ε_protein
-
Where:
-
A₂₈₀ = Absorbance at 280 nm
-
A_max = Absorbance at the dye's λmax
-
CF = Correction factor (A₂₈₀ of the dye / A_max of the dye)
-
ε_protein = Molar extinction coefficient of the protein at 280 nm (M⁻¹cm⁻¹)
-
-
-
Dye Concentration (M):
-
Dye Conc. (M) = A_max / ε_dye
-
Where:
-
ε_dye = Molar extinction coefficient of the dye at its λmax (M⁻¹cm⁻¹)
-
-
-
Degree of Labeling (DOL):
-
DOL = Dye Conc. (M) / Protein Conc. (M)
-
-
EDC/NHS Crosslinking of Two Proteins
This protocol outlines a general procedure for crosslinking two proteins using EDC and NHS.
Materials:
-
Protein 1 (with carboxyl groups)
-
Protein 2 (with primary amine groups)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2)
-
Quenching Solution (e.g., hydroxylamine)
-
Desalting columns
Procedure:
-
Activation of Protein 1:
-
Dissolve Protein 1 in Activation Buffer.
-
Add EDC and NHS (a common starting point is a 2-5 mM final concentration of EDC and a 5-10 mM final concentration of NHS).
-
Incubate for 15-30 minutes at room temperature.
-
-
Removal of Excess Reagents:
-
Remove excess EDC and NHS using a desalting column equilibrated with Coupling Buffer.
-
-
Conjugation to Protein 2:
-
Immediately add the activated Protein 1 to a solution of Protein 2 in Coupling Buffer.
-
Incubate for 1-2 hours at room temperature.
-
-
Quenching the Reaction:
-
Add Quenching Solution to a final concentration of 10-50 mM to stop the reaction.
-
Incubate for 15 minutes.
-
-
Purification:
-
Purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted proteins and byproducts.
-
Visualizing the Workflow and Logic
References
- 1. medkoo.com [medkoo.com]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. This compound, 1526718-98-8 | BroadPharm [broadpharm.com]
- 4. Comprehensive Cross-Linking Mass Spectrometry Reveals Parallel Orientation and Flexible Conformations of Plant HOP2-MND1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glenresearch.com [glenresearch.com]
The Hydrophilic Advantage: A Comparative Guide to Bis-PEG6-NHS Ester in Bioconjugation
In the landscape of bioconjugation, the choice of a crosslinking agent is paramount to the success of applications ranging from therapeutic drug development to advanced diagnostics. For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker can profoundly impact the solubility, stability, and efficacy of the resulting conjugate. This guide provides a comprehensive comparison of the hydrophilic crosslinker, Bis-PEG6-NHS ester, with its hydrophobic counterparts, highlighting its distinct advantages through experimental data and detailed protocols.
Unveiling the Hydrophilic Edge: Key Performance Comparisons
The primary distinction between this compound and traditional hydrophobic crosslinkers, such as Disuccinimidyl suberate (DSS), lies in the polyethylene glycol (PEG) spacer of the former. This hydrophilic chain imparts several beneficial properties to the crosslinker and the resulting bioconjugate.
Enhanced Solubility: A critical challenge in bioconjugation is maintaining the solubility of the modified biomolecules, particularly when conjugating hydrophobic payloads. The inherent hydrophilicity of the PEG spacer in this compound significantly improves the water solubility of the crosslinker and the final conjugate.[1][2][3][4] In contrast, hydrophobic crosslinkers like DSS are water-insoluble and must be first dissolved in an organic solvent, such as DMSO or DMF, before being introduced to an aqueous reaction mixture.[5]
| Property | This compound | Disuccinimidyl suberate (DSS) |
| Water Solubility | Soluble in aqueous media | Insoluble in water; requires dissolution in an organic solvent (e.g., DMSO, DMF) |
| Aqueous Buffer Solubility | Readily soluble | Sparingly soluble (approx. 0.15 mg/mL in a 1:5 DMSO:PBS solution) |
Reduced Aggregation: Protein aggregation is a common pitfall in bioconjugation, often leading to loss of biological activity and increased immunogenicity. The PEG chains of this compound create a hydrated shell around the conjugate, which can sterically hinder intermolecular interactions and prevent aggregation. Studies have shown that PEGylation of proteins can significantly reduce their propensity to aggregate, even under conditions that would typically induce aggregation in their non-PEGylated counterparts. For instance, PEGylated methionyl-granulocyte colony-stimulating factor (Met-G-CSF) exhibited a considerable reduction in aggregation compared to the non-pegylated protein.
| Parameter | Conjugate with Hydrophilic Crosslinker (e.g., PEGylated) | Conjugate with Hydrophobic Crosslinker |
| Protein Aggregation | Significantly reduced tendency to aggregate | Higher propensity for aggregation, especially with hydrophobic payloads |
| Aggregate Characteristics | Formation of smaller, soluble aggregates | Can lead to the formation of large, insoluble precipitates |
Improved Pharmacokinetics and Reduced Immunogenicity: In the context of therapeutic drug development, particularly for antibody-drug conjugates (ADCs), the properties of the linker are critical for in vivo performance. The hydrophilic PEG spacer of this compound can shield the conjugate from recognition by the immune system, thereby reducing its immunogenicity. Furthermore, the enhanced hydrophilicity can lead to a longer circulation half-life and improved pharmacokinetic profile.
Experimental Protocols: A Practical Guide
To illustrate the practical application of this compound, a detailed protocol for the synthesis and characterization of an antibody-drug conjugate (ADC) is provided below. This protocol is a representative example and may require optimization for specific antibodies and drug-linker complexes.
Protocol: Synthesis of an Antibody-Drug Conjugate (ADC) using this compound
1. Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Amine-containing cytotoxic drug
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 8.0-8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Size-Exclusion Chromatography - SEC)
-
Analytical instruments: UV-Vis spectrophotometer, Hydrophobic Interaction Chromatography (HIC) system, LC-MS system.
2. Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Conjugation Buffer using a desalting column or dialysis.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Crosslinker-Drug Conjugation:
-
Dissolve the amine-containing cytotoxic drug in anhydrous DMSO to a concentration of 10-20 mM.
-
Dissolve this compound in anhydrous DMSO to a concentration of 10-20 mM immediately before use.
-
Add a 1.5 to 3-fold molar excess of this compound to the dissolved drug.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing to form the drug-linker complex.
-
-
Antibody-Drug Conjugation:
-
Add the activated drug-linker solution to the antibody solution. The final concentration of DMSO should be kept below 10% (v/v) to minimize antibody denaturation. A typical molar excess of the drug-linker complex to the antibody is 5-10 fold.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Solution to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
-
Purify the ADC from unreacted drug-linker and other byproducts using an SEC column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
3. Characterization:
-
Protein Concentration: Determine the concentration of the purified ADC using a UV-Vis spectrophotometer at 280 nm.
-
Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectroscopy: If the drug has a distinct absorbance peak, the DAR can be estimated by measuring the absorbance at 280 nm (for the antibody) and at the drug's maximum absorbance wavelength. The following equation can be used:
-
DAR = (A_drug / ε_drug) / ((A_280 - A_drug_at_280) / ε_Ab)
-
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs. The relative peak areas can be used to calculate the average DAR.
-
Mass Spectrometry (LC-MS): This is the most accurate method for determining the DAR. The deconvoluted mass spectrum will show peaks corresponding to the antibody with different numbers of conjugated drug-linkers. The average DAR is calculated from the relative abundance of each species.
-
Visualizing the Process: Workflows and Pathways
To further clarify the experimental and logical processes involved, the following diagrams have been generated using the DOT language.
References
Cleavable vs. Non-Cleavable Crosslinkers: A Comparative Guide for Protein Studies
For researchers, scientists, and drug development professionals navigating the complexities of protein interaction studies, the choice of crosslinking chemistry is a critical decision point. This guide provides an objective comparison of cleavable and non-cleavable crosslinkers, supported by experimental data and detailed protocols, to inform the selection of the most appropriate tool for your research needs.
Crosslinkers are reagents that contain two or more reactive ends capable of covalently linking to functional groups on proteins. This process, known as crosslinking, is invaluable for stabilizing protein-protein interactions, elucidating protein structures, and identifying binding partners. The fundamental distinction between the two major classes of crosslinkers lies in the reversibility of the covalent bond they form. Non-cleavable crosslinkers create a permanent linkage, while cleavable crosslinkers possess a spacer arm that can be broken under specific chemical or physical conditions. This key difference has profound implications for experimental design and downstream analysis.
At a Glance: Key Differences Between Cleavable and Non-Cleavable Crosslinkers
| Feature | Cleavable Crosslinkers | Non-Cleavable Crosslinkers |
| Linkage | Reversible; can be broken by specific stimuli (e.g., reduction, acid, light, or in the mass spectrometer). | Permanent, stable covalent bond. |
| Primary Applications | Crosslinking-Mass Spectrometry (XL-MS), enrichment of crosslinked peptides, multi-stage MS analysis. | Co-immunoprecipitation (Co-IP), affinity purification, stabilizing protein complexes for SDS-PAGE analysis. |
| Advantages | Simplifies mass spectrometry data analysis, reduces false-positive identifications, allows for the enrichment of crosslinked species.[1] | High stability, well-established protocols, straightforward for applications not involving mass spectrometry.[2] |
| Disadvantages | Can be less stable under certain conditions, potentially leading to sample loss. | Can complicate mass spectrometry analysis due to the complexity of identifying two peptides linked together. |
| Common Examples | Disuccinimidyl sulfoxide (DSSO), Disuccinimidyl dibutyric urea (DSBU) | Disuccinimidyl suberate (DSS), Bis(sulfosuccinimidyl) suberate (BS3) |
Performance Comparison: Experimental Data
The choice between a cleavable and non-cleavable crosslinker significantly impacts the outcome and complexity of protein interaction studies, particularly when coupled with mass spectrometry.
A study comparing a trifunctional cleavable crosslinker, Leiker, to the non-cleavable crosslinker BS3 for labeling proteins in a complex E. coli lysate demonstrated a significant advantage for the cleavable reagent. After enrichment and a single LC-MS/MS analysis, the cleavable crosslinker yielded at least a fourfold increase in the number of identified inter-protein links compared to the non-cleavable crosslinker. This suggests that the simplified data analysis afforded by cleavable linkers can lead to more comprehensive interaction datasets.
| Crosslinker Type | Crosslinker Used | Number of Inter-Protein Links Identified |
| Cleavable | Leiker | >400 |
| Non-cleavable | BS3 | ~100 |
This data is based on a comparative study in E. coli lysates and highlights the potential for increased identification of protein-protein interactions using cleavable crosslinkers in complex samples.
Common Crosslinkers: Chemical Properties
Here is a summary of the chemical properties of some commonly used cleavable and non-cleavable crosslinkers:
| Crosslinker | Type | Reactive Toward | Spacer Arm Length (Å) | Water Soluble? | Membrane Permeable? | Chemical Formula | Molecular Weight ( g/mol ) |
| DSS | Non-cleavable | Primary amines | 11.4 | No | Yes | C₁₆H₂₀N₂O₈ | 368.34 |
| BS3 | Non-cleavable | Primary amines | 11.4 | Yes | No | C₁₆H₁₈N₂Na₂O₁₄S₂ | 572.43 |
| DSSO | Cleavable (MS) | Primary amines | 10.1 | No | Yes | C₁₄H₁₆N₂O₉S | 388.35 |
| DSBU | Cleavable (MS) | Primary amines | 12.5 | No | Yes | C₁₇H₂₂N₄O₉ | 426.38 |
Experimental Workflows and Signaling Pathways
To further clarify the experimental processes, the following diagrams illustrate the key steps involved in using cleavable and non-cleavable crosslinkers.
Caption: Mechanism of non-cleavable vs. cleavable crosslinkers.
Caption: Co-Immunoprecipitation workflow with a non-cleavable crosslinker.
References
A Researcher's Guide to Purity Analysis of Bis-PEG6-NHS Ester: Ensuring Quality and Performance in Bioconjugation
For researchers, scientists, and drug development professionals, the purity of crosslinking reagents is paramount to the success and reproducibility of their experiments. This guide provides a comprehensive comparison of Bis-PEG6-NHS ester, a commonly used homobifunctional crosslinker, with its alternatives, supported by experimental data and detailed analytical protocols.
This compound is a valuable tool for covalently linking molecules containing primary amines, such as proteins, peptides, and amine-modified oligonucleotides. Its hexaethylene glycol (PEG6) spacer enhances the solubility of the resulting conjugates in aqueous media.[1] However, the inherent instability of the N-hydroxysuccinimide (NHS) ester functional groups necessitates rigorous purity assessment to ensure reliable and consistent results in bioconjugation applications.
Comparing Commercial this compound Products
| Supplier | Stated Purity | Key Considerations from Search Results |
| BroadPharm | 98% | Provides NMR and SDS data on their website.[2] |
| MedKoo Biosciences | >95% (or refer to the Certificate of Analysis) | Product page mentions the compound is stable enough for a few weeks during ordinary shipping.[1] |
| Creative Biolabs | 95% | Specifies storage at -20°C.[3] |
| AxisPharm | ≥95% | Offers custom synthesis of PEG reagents. |
| Precise PEG | > 90%* (*maintains over 95% purity initially but may experience slight degradation) | Explicitly mentions the instability of NHS esters and potential for degradation over time. |
Note: The information in this table is based on publicly available data from supplier websites and may be subject to change. Researchers should always consult the most recent product documentation.
Key Purity Considerations and Potential Impurities
The primary concern with this compound purity is the hydrolysis of the NHS esters, which leads to the formation of the corresponding inactive Bis-PEG6-dicarboxylic acid . This hydrolysis is accelerated by moisture and basic pH.
Other potential impurities can arise from the manufacturing process:
-
Residual Solvents: Such as Dimethylformamide (DMF) or Dichloromethane (DCM), which are often used in synthesis and purification.
-
Coupling Reagent Byproducts: If dicyclohexylcarbodiimide (DCC) is used as a coupling agent, the byproduct dicyclohexylurea (DCU) may be present. DCU is largely insoluble in many organic solvents, facilitating its removal, but trace amounts may remain.
-
PEG-related Impurities: The polyethylene glycol raw material itself may contain impurities such as ethylene glycol or diethylene glycol.
Alternatives to this compound: A Stability Comparison
Given the hydrolytic instability of NHS esters, researchers may consider more stable alternatives for amine-reactive crosslinking.
| Alternative | Key Advantages | Key Disadvantages |
| Tetrafluorophenyl (TFP) Esters | Significantly more stable to hydrolysis, especially at basic pH, leading to potentially higher and more reproducible conjugation yields. | May be more hydrophobic than NHS esters. Optimal reaction pH is slightly higher. |
| Isocyanates | React with primary amines to form stable urea linkages. Can also react with hydroxyl groups. | Broader reactivity can lead to less selectivity and unintended side reactions. |
| Imidoesters | Another class of amine-reactive reagents. | Can also be susceptible to hydrolysis. |
| Aldehydes (for reductive amination) | Can be used for N-terminal specific modification of proteins. | Requires a separate reduction step. |
Experimental Data Snapshot: NHS vs. TFP Ester Hydrolysis
Studies have shown that TFP esters have a significantly longer half-life in aqueous solutions compared to NHS esters, particularly at basic pH. For example, one study on self-assembled monolayers demonstrated that at pH 10, the TFP ester surface had an almost 10-fold longer half-life than the NHS ester surface. This increased stability can be a critical advantage in achieving consistent and efficient bioconjugation.
Experimental Protocols for Purity Analysis
Researchers can employ a combination of analytical techniques to assess the purity of this compound.
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
HPLC is a powerful technique for separating the active this compound from its hydrolyzed dicarboxylic acid impurity and other non-volatile impurities. Due to the lack of a strong UV chromophore in the PEG backbone, Charged Aerosol Detection (CAD) is a suitable alternative to UV detection, as it provides a more uniform response for non-volatile analytes.
Protocol:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is typically used.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the more hydrophobic NHS ester after the more polar dicarboxylic acid. An example gradient could be:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-35 min: 90-10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: Charged Aerosol Detector (CAD)
-
Sample Preparation: Dissolve the this compound in a suitable solvent (e.g., acetonitrile or a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is an excellent tool for confirming the chemical structure and assessing the purity of this compound. The presence of the NHS ester groups can be confirmed by the characteristic signals of the succinimide protons. Hydrolysis to the dicarboxylic acid will result in the disappearance of these signals.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the this compound in a deuterated solvent such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Instrument: A 400 MHz or higher NMR spectrometer.
-
Analysis:
-
This compound: Look for the characteristic singlet of the four succinimide protons at approximately 2.8-2.9 ppm in CDCl₃. The ethylene glycol protons of the PEG chain will appear as a complex multiplet around 3.6-3.8 ppm.
-
Bis-PEG6-dicarboxylic acid (hydrolysis product): The succinimide proton signal at ~2.8-2.9 ppm will be absent. There may be a broad signal corresponding to the carboxylic acid protons.
-
Purity Calculation: The purity can be estimated by integrating the succinimide proton signal relative to a known internal standard or by comparing its integration to the integration of the PEG backbone protons.
-
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of the this compound and to identify potential impurities. Electrospray ionization (ESI) is a suitable ionization technique for this molecule.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the this compound (e.g., 10-100 µg/mL) in a solvent compatible with ESI-MS, such as acetonitrile or methanol with a small amount of formic acid.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement.
-
Analysis:
-
Expected Mass: The theoretical exact mass of this compound (C₂₄H₃₆N₂O₁₄) is 576.2167 g/mol . Look for the corresponding [M+H]⁺, [M+Na]⁺, or other adduct ions.
-
Impurities:
-
Hydrolyzed product (Bis-PEG6-dicarboxylic acid): Look for the mass corresponding to the diacid (C₁₆H₂₈O₁₀), which has a theoretical exact mass of 380.1682 g/mol .
-
DCU: If DCC was used in the synthesis, look for the mass of dicyclohexylurea (C₁₃H₂₄N₂O), which has a theoretical exact mass of 224.1889 g/mol .
-
-
Visualizing the Purity Analysis Workflow
The following diagram illustrates a typical workflow for the comprehensive purity analysis of this compound.
Caption: Workflow for the purity analysis of this compound.
Signaling Pathway of Amine Reaction
The following diagram illustrates the reaction of this compound with a primary amine, leading to the formation of a stable amide bond, and the competing hydrolysis reaction.
Caption: Reaction pathways of this compound.
By implementing these rigorous purity analysis protocols, researchers can ensure the quality of their this compound, leading to more reliable and reproducible results in their drug development and bioconjugation endeavors. The choice between this compound and its more stable alternatives should be guided by the specific requirements of the application, including the pH of the reaction and the desired level of control over the conjugation process.
References
Safety Operating Guide
Proper Disposal of Bis-PEG6-NHS Ester: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of reactive chemical reagents like Bis-PEG6-NHS ester are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, minimizing risks and ensuring compliance with standard laboratory safety practices.
This compound is a valuable tool in bioconjugation, used to link molecules to primary amines.[1][2][3] However, its reactive N-hydroxysuccinimide (NHS) ester groups necessitate a specific disposal procedure to neutralize its reactivity before it enters the waste stream.[4][5]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to adhere to standard safety protocols. This includes wearing appropriate personal protective equipment (PPE), such as a lab coat, safety goggles, and chemical-resistant gloves. All handling and disposal steps should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
The primary goal of this compound disposal is the deactivation of its reactive NHS ester groups through quenching. This can be achieved via hydrolysis or by reaction with a primary amine.
1. Preparation of Quenching Solution:
Two primary types of quenching solutions can be used.
-
Amine-based Quenching: Prepare a 1 M solution of Tris (tris(hydroxymethyl)aminomethane) or glycine in water. Primary amine buffers like Tris or glycine are effective because they compete for reaction with the NHS ester, thus neutralizing it.
-
Hydrolysis-based Quenching: Prepare a 1 M Sodium Hydroxide (NaOH) solution. Raising the pH will promote the hydrolysis of the NHS ester. Caution should be exercised as this reaction can be exothermic.
2. Quenching Procedure:
-
If the this compound waste is in solid form, dissolve it in a minimal amount of a water-miscible organic solvent like DMSO or DMF.
-
Slowly add the chosen quenching solution to the this compound waste. A 10 to 50-fold molar excess of the quenching agent is generally recommended to ensure complete deactivation.
-
Allow the mixture to react for at least one hour at room temperature to ensure the complete quenching of the NHS ester.
3. Waste Collection and Disposal:
-
The resulting quenched solution should be collected in a clearly labeled hazardous waste container. The label should detail all chemical components, including the reaction byproducts.
-
Dispose of the hazardous waste through your institution's approved waste disposal service. Do not pour the solution down the drain, as some PEG compounds and their byproducts can be harmful to aquatic life.
-
All materials that have come into contact with this compound, such as pipette tips, gloves, and empty containers, should be considered contaminated. These items should be placed in a sealed bag and disposed of as solid chemical waste. Empty containers should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone), with the rinsate collected as hazardous waste before the container is discarded.
Quantitative Data for Disposal
For effective quenching of this compound, the following parameters should be considered:
| Parameter | Recommended Value | Rationale |
| Quenching Agent Concentration | 1 M | Ensures a sufficient concentration of the quenching agent to drive the reaction to completion. |
| Molar Excess of Quenching Agent | 10 to 50-fold | A significant excess is used to outcompete any residual reactive sites and ensure complete deactivation of the NHS ester. |
| Reaction Time | Minimum 1 hour | Allows for the complete hydrolysis or aminolysis of the NHS ester. |
| Reaction pH (for hydrolysis) | > 8.5 | NHS esters have a significantly shorter half-life at a more alkaline pH, leading to faster hydrolysis. |
Experimental Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and effective disposal of this compound, contributing to a secure and environmentally responsible research environment.
References
Essential Safety and Operational Guide for Handling Bis-PEG6-NHS Ester
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with Bis-PEG6-NHS ester. Adherence to these guidelines is critical for ensuring laboratory safety and procedural success.
This compound is a polyethylene glycol (PEG) derivative containing two N-hydroxysuccinimide (NHS) ester groups.[1][2][3] The hydrophilic PEG spacer enhances solubility in aqueous solutions, while the NHS esters are reactive towards primary amine groups (-NH2) found in proteins, amine-modified oligonucleotides, and other molecules.[1][2] This reagent is commonly used for crosslinking and labeling biomolecules.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin, or eye contact.
| PPE Component | Specification | Rationale |
| Gloves | Powder-free nitrile or latex gloves. Consider double-gloving. | Prevents skin contact with the chemical. Powder-free gloves are recommended to avoid contamination of the work area and absorption of the chemical by the powder. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a risk of splashing. | Protects eyes from accidental splashes of the chemical, which can cause irritation. |
| Lab Coat | A long-sleeved, fluid-repellent lab coat with a solid front and tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood to avoid dust and aerosol formation. For large spills, a chemical cartridge-type respirator may be necessary. | Minimizes the risk of inhaling the compound, which may cause respiratory irritation. |
| Footwear | Closed-toe shoes. | Protects feet from spills and falling objects. |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and to ensure a safe laboratory environment.
| Parameter | Guideline |
| Storage Temperature | Store at -20°C in a dry, dark place for long-term storage (months to years). For short-term storage (days to weeks), 0-4°C is acceptable. |
| Handling Environment | Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols. |
| Moisture Sensitivity | The NHS-ester reactive group is susceptible to hydrolysis. Minimize exposure to moisture. Equilibrate the reagent vial to room temperature before opening to prevent condensation. |
| Incompatible Materials | Avoid contact with strong acids/alkalis and strong oxidizing/reducing agents. Avoid buffers containing primary amines (e.g., Tris or glycine) during conjugation reactions as they will compete with the intended reaction. |
Experimental Protocol: Preparation of a Stock Solution
The following is a general procedure for preparing a stock solution of this compound.
-
Equilibration : Before use, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation upon opening.
-
Solvent Selection : Dissolve the crosslinker in a dry (anhydrous), amine-free organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).
-
Concentration : Prepare the stock solution at a concentration that is appropriate for your experiment (e.g., 10-100 mM).
-
Storage of Stock Solution : Store the unused stock solution in a tightly sealed container, preferably under an inert gas like argon or nitrogen, at -20°C. With proper handling, the stock solution should be stable for up to three months.
Disposal Plan
Proper disposal of this compound and its waste is essential to protect the environment.
| Waste Type | Disposal Procedure |
| Unused Reagent | Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. |
| Contaminated Materials | Dispose of contaminated gloves, pipette tips, and other disposable materials in a designated chemical waste container. |
| Aqueous Waste | While polyethylene glycol is biodegradable, it is still recommended to avoid releasing it into wastewater systems as it can affect the biological and chemical oxygen demand in wastewater treatment processes. Collect aqueous waste containing the compound in a designated waste container for chemical waste disposal. |
Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately.
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention immediately. |
Visual Workflow for Handling this compound
Caption: A flowchart outlining the key steps for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
